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4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Documentation Hub

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  • Product: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
  • CAS: 1274139-38-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of Pyrazole-Phenylamine Kinase Inhibitors

Executive Summary: The Scaffold of Choice The pyrazole-phenylamine motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (e.g., Avapritinib, Ru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

The pyrazole-phenylamine motif represents a "privileged scaffold" in modern medicinal chemistry, particularly within the realm of protein kinase inhibitors (e.g., Avapritinib, Ruxolitinib).[1] These derivatives typically function as Type I ATP-competitive inhibitors, where the pyrazole nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region.

However, the synthesis and characterization of these molecules present a distinct challenge: Regioisomerism . The cyclization of hydrazine derivatives with 1,3-dielectrophiles often yields mixtures of 1,3- and 1,5-substituted isomers.[1] Distinguishing these isomers requires a rigorous analytical workflow, as their biological activities can differ by orders of magnitude.

This guide details the structural analysis of these derivatives, focusing on distinguishing regioisomers via 2D-NMR and validating molecular formulas via High-Resolution Mass Spectrometry (HRMS).

The Core Challenge: Regiochemistry & Isomerism

When synthesizing N-substituted pyrazoles (e.g., via alkylation or condensation), two isomers are thermodynamically possible. For a phenylamine-substituted pyrazole, the position of the amine relative to the N1-substituent defines the topology of the drug candidate.

The Isomer Problem
  • 1,5-Isomer: The bulky phenylamine group is adjacent to the N1-substituent.[1] Steric clash is high; often the kinetic product.

  • 1,3-Isomer: The phenylamine group is distal to the N1-substituent.[1] Thermodynamically more stable.

Expert Insight: Do not rely solely on melting points or TLC. These isomers often co-elute and have similar polarities. The only self-validating method for assignment is Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

Analytical Workflow: Structural Elucidation

NMR Spectroscopy Strategy

Proton (


H) and Carbon (

C) NMR are the workhorses, but 1D experiments are insufficient for regioisomer assignment.[1]

Protocol: NMR Sample Preparation

  • Solvent: Dissolve 5–10 mg of the compound in DMSO-d6 .

    • Reasoning: Chloroform (

      
      ) often fails to resolve exchangeable amine protons (
      
      
      
      ).[1] DMSO slows proton exchange, sharpening the
      
      
      signals crucial for phenylamine identification.[1]
  • Tube: Use high-precision 5mm tubes to minimize shimming errors.

  • Temperature: 298 K (Standard). If signals are broad due to rotamers (common in sterically crowded 1,5-isomers), elevate to 323 K to coalesce signals.[1]

Critical Experiment: NOESY / ROESY The definitive test for connectivity is the spatial proximity between the N1-substituent (e.g., a methyl group or phenyl ring) and the substituent at position 5.[1]

  • Scenario A (1,5-substituted): Strong NOE cross-peak observed between N1-R and C5-R (or C5-H).

  • Scenario B (1,3-substituted): No NOE between N1-R and the substituent. Instead, N1-R shows NOE to the C5-Hydrogen (if C5 is unsubstituted).[1]

Visualization: Isomer Assignment Logic

IsomerLogic Start Unknown Pyrazole Isomer (N1-Methyl, C-Phenylamine) NOESY Run 2D NOESY (Focus: N-Me region @ 3-4 ppm) Start->NOESY Check Check Cross-peaks N-Me ↔ Phenyl/Amine Protons NOESY->Check Isomer15 Strong NOE Observed Isomer: 1,5-substituted (Steric Clash High) Check->Isomer15 Cross-peak Present Isomer13 NOE Absent (Cross-peak to C5-H instead) Isomer: 1,3-substituted Check->Isomer13 Cross-peak Absent

Caption: Logic flow for distinguishing 1,3- vs 1,5-pyrazole regioisomers using NOESY NMR correlations.

Mass Spectrometry & Fragmentation

While NMR solves connectivity, High-Resolution Mass Spectrometry (HRMS) validates the molecular formula and purity.[1]

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap for <5 ppm mass accuracy.

Fragmentation Patterns: Pyrazole-phenylamines exhibit characteristic fragmentation pathways useful for structural confirmation.

Fragment TypeMechanismDiagnostic Value

Loss of

Characteristic of azo/hydrazine precursors or diazonium character.[1]

Loss of

(Phenyl)
Confirms the presence of the phenylamine ring.[1]

Loss of

/

Cleavage of the exocyclic C-N bond; confirms the amine linker.
RDA Retro-Diels-AlderCleavage of the pyrazole ring itself (rare in stable aromatics but possible).

Physicochemical Profiling (MW & Lipinski)

For drug development, the molecular weight (MW) and structural properties must align with bioavailability standards.[1]

Key Metrics for Pyrazole-Phenylamines:

  • Molecular Weight (MW): Target < 500 Da (Lipinski Rule of 5).

    • Analysis: Most pyrazole-phenylamine cores are ~250–350 Da, leaving room for solubilizing tails (e.g., morpholine/piperazine) without exceeding the 500 Da limit.[1]

  • H-Bond Donors (HBD): The exocyclic

    
     of the phenylamine is a donor.
    
  • H-Bond Acceptors (HBA): The pyrazole N2 (pyridine-like nitrogen) is the primary acceptor, crucial for binding the kinase hinge region.[1]

Table: Physicochemical Targets

Property Target Range Relevance
MW 350 - 480 Da Optimal for oral absorption.
cLogP 2.0 - 4.0 Balance between solubility and membrane permeability.

| TPSA | < 140 Ų | Topological Polar Surface Area; predicts cell permeability. |

Experimental Protocol: Characterization of a Novel Derivative

Objective: Characterize 1-methyl-N-phenyl-1H-pyrazol-5-amine.

Step 1: Synthesis & Purification

  • React phenyl isothiocyanate with methylhydrazine.

  • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1] Note: The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (dipole moment alignment).[1]

Step 2: HRMS Screening

  • Inject 5 µL into LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

  • Verify

    
     peak.[1] Look for adducts (
    
    
    
    ) which can complicate yield calculations.

Step 3: Structural Validation (NMR)

  • Acquire

    
     NMR (16 scans) and NOESY (8 scans, mixing time 500ms).
    
  • Check: Look for the N-Methyl singlet (~3.7 ppm).[1]

  • Validate: If the N-Methyl singlet shows an NOE correlation to the ortho-protons of the phenyl ring (approx 7.2 ppm), the structure is the 1,5-isomer .[1]

Visualization: Integrated Workflow

Workflow cluster_Analysis Structural Validation Synth Synthesis (Hydrazine + 1,3-dielectrophile) TLC TLC/LCMS Screen (Check Purity) Synth->TLC Prep Prep-HPLC (Isolate Isomers) TLC->Prep Mixture Detected NMR 1H NMR + NOESY (Regiochemistry) Prep->NMR HRMS HRMS (ESI+) (Formula Confirmation) Prep->HRMS Final Biological Assay (Kinase Panel) NMR->Final Structure Confirmed

Caption: Integrated workflow from synthesis to structural validation of pyrazole derivatives.

References

  • Regioselective Synthesis and Structural Characterization

    • Fadda, A. A., et al. "Regioselective synthesis and structural characterization of novel pyrazole derivatives."[1] Journal of Heterocyclic Chemistry.

    • Source:[1]

  • NMR Analysis of Pyrazoles

    • BenchChem Technical Support.[2] "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

    • Source:[1]

  • Kinase Inhibitor Scaffolds

    • Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
    • Source:[1]

  • Mass Spectrometry of Heterocycles

    • "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones and Pyrazoles." Asian Journal of Chemistry.
    • Source:[1]

  • Biological Relevance (Ruxolitinib/Avapritinib)

    • "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules (MDPI).
    • Source:[1]

Sources

Exploratory

Hydrogen bonding potential of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Executive Summary In the landscape of modern drug discovery and materials science, a molecule's capacity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydrogen Bonding Potential of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Executive Summary

In the landscape of modern drug discovery and materials science, a molecule's capacity for forming non-covalent interactions is a critical determinant of its function, stability, and specificity.[1] Among these, the hydrogen bond stands as a "master-key" interaction, governing molecular recognition, protein-ligand binding, and crystal packing.[2] This technical guide provides a comprehensive analysis of the hydrogen bonding potential of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (hereafter referred to as MPEP), a molecule possessing a rich scaffold of potential hydrogen bond donor and acceptor sites.

This document is structured to guide researchers, from computational chemists to medicinal chemists, through a multi-faceted approach to characterizing MPEP's hydrogen bonding profile. We begin with a theoretical and computational dissection of its structure to identify and rank potential interaction sites. Subsequently, we detail robust experimental protocols—from spectroscopic to crystallographic methods—for the empirical validation of these predictions. The causality behind methodological choices is emphasized throughout, providing a self-validating framework for investigation. By synthesizing predictive and empirical data, this guide aims to furnish a complete and actionable understanding of MPEP's intermolecular behavior, paving the way for its rational application in drug design and materials engineering.

The Molecular Architecture of MPEP: A Foundation for Interaction

Understanding the hydrogen bonding capabilities of any molecule begins with a thorough analysis of its constituent functional groups and overall electronic structure. MPEP is a multi-functionalized molecule featuring three key regions ripe for hydrogen bonding: a phenylamine moiety, an N-substituted pyrazole ring, and a methoxyethyl side chain.

Figure 1: Molecular structure of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (MPEP), highlighting its key functional moieties and primary hydrogen bond donor/acceptor atoms.

Hydrogen Bond Donor (HBD) Potential

The primary and most significant hydrogen bond donor site on MPEP is the amine (-NH₂) group of the phenylamine ring. The two protons on the nitrogen atom are capable of forming strong to moderate hydrogen bonds, a characteristic feature of anilines. The strength of these donor bonds can be modulated by the electronic effects of the pyrazole substituent on the phenyl ring.

Hydrogen Bond Acceptor (HBA) Potential

MPEP possesses multiple hydrogen bond acceptor sites, creating a rich potential for diverse intermolecular interactions:

  • Pyridinic Nitrogen (N2) of the Pyrazole Ring: This is a strong hydrogen bond acceptor site. The lone pair of electrons on this sp²-hybridized nitrogen is highly accessible and is a classic feature of pyrazole-type interactions in crystal engineering and medicinal chemistry.[3][4]

  • Ether Oxygen of the Methoxyethyl Group: The oxygen atom in the methoxyethyl side chain is another potent hydrogen bond acceptor. Its lone pairs can readily interact with hydrogen bond donors.

  • Amine Nitrogen (N1) of the Phenylamine Moiety: While primarily a donor, the lone pair on the amine nitrogen can also function as a weak hydrogen bond acceptor.

  • Pi-System of Aromatic Rings: The electron-rich π-systems of the phenyl and pyrazole rings can engage in weaker N-H···π or C-H···π interactions, which can be significant for overall structural stability and molecular recognition.[5]

Computational Assessment of Hydrogen Bonding

Before undertaking empirical studies, computational analysis provides a powerful, resource-efficient means to predict and quantify the hydrogen bonding landscape. These methods offer insights into the geometry, energy, and dynamics of potential interactions.[1]

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical calculations used to determine the electronic structure of molecules. For MPEP, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule. This provides an intuitive roadmap to the HBD and HBA sites.

FeatureLocationPredicted Character
Hydrogen Bond Donors
Amine Protons (-NH₂)Phenylamine RingStrong Donor (Positive ESP)
Hydrogen Bond Acceptors
Pyrazole N2 NitrogenPyrazole RingStrong Acceptor (Negative ESP)
Ether OxygenMethoxyethyl ChainModerate Acceptor (Negative ESP)
Amine N1 NitrogenPhenylamine RingWeak Acceptor (Negative ESP)

Table 1: Predicted Hydrogen Bonding Sites of MPEP based on Functional Group Analysis and anticipated Electrostatic Potential (ESP).

Protocol 3.1: DFT Calculation for MEP and Interaction Energy

Objective: To predict the primary HBD/HBA sites and calculate the binding energy of MPEP with a probe molecule (e.g., water or methanol).

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Monomer Optimization:

    • Construct the 3D structure of MPEP.

    • Perform a geometry optimization and frequency calculation using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

  • MEP Surface Generation: Using the optimized geometry, calculate the molecular electrostatic potential and map it onto the electron density surface.

  • Complex Construction:

    • Place a probe molecule (e.g., water) near a predicted interaction site (e.g., the pyrazole N2).

    • Create separate complexes for each potential HBD and HBA site.

  • Complex Optimization: Perform a geometry optimization for each MPEP-probe complex using the same level of theory.

  • Energy Calculation: Calculate the interaction energy (ΔE) with basis set superposition error (BSSE) correction (e.g., using the Counterpoise method).

    • ΔE_interaction = E_complex - (E_MPEP + E_probe)

Causality: The choice of a functional like B3LYP provides a good balance of accuracy and computational cost for systems of this size.[6] A large basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) is crucial for accurately describing non-covalent interactions like hydrogen bonds.[7] BSSE correction is essential to prevent the artificial lowering of the complex energy.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, MD simulations reveal the dynamic behavior of hydrogen bonds in a solvated environment, which is more representative of physiological conditions.[1] MD can be used to calculate the residence time and geometry of hydrogen bonds between MPEP and solvent molecules over time.

Protocol 3.2: MD Simulation for Dynamic Hydrogen Bond Analysis

Objective: To analyze the stability and dynamics of hydrogen bonds between MPEP and a solvent (e.g., water) over time.

  • Software: GROMACS, AMBER, or NAMD.

  • System Preparation:

    • Generate a force field topology for MPEP (e.g., using Antechamber for AMBER or a parameterization server).

    • Place the parameterized MPEP molecule in a simulation box of explicit solvent (e.g., a cubic box of TIP3P water).

    • Add counter-ions to neutralize the system if necessary.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Equilibrate the system density under NPT (constant pressure) conditions.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 50-100 ns) to sample conformational space adequately.

  • Analysis: Use built-in tools (e.g., gmx hbond) to analyze the trajectory.[8] Key metrics include:

    • Total number of hydrogen bonds over time.

    • Hydrogen bond lifetime/residence time for specific donor-acceptor pairs.

    • Radial distribution functions (RDFs) for donor-acceptor distances.

Causality: MD simulations are critical because they account for entropy and the dynamic competition between solute-solvent and solvent-solvent hydrogen bonds, providing a more realistic assessment of interaction propensity than gas-phase calculations alone.[1]

Experimental Validation of Hydrogen Bonding

Computational predictions must be anchored by empirical data. Spectroscopic and diffraction techniques provide direct and indirect evidence of hydrogen bonding.

Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation dft DFT Calculations (MEP, Interaction Energy) md MD Simulations (Dynamic H-Bonding) dft->md Provides static input for dynamic study profile Comprehensive H-Bonding Profile dft->profile Predicts sites & strength md->profile Predicts sites & strength nmr NMR Spectroscopy (¹H Titration, ¹⁵N HMQC) nmr->profile Provides empirical evidence ftir FTIR Spectroscopy (Vibrational Shifts) ftir->profile Provides empirical evidence xray X-Ray Crystallography (Solid-State Geometry) xray->profile Provides empirical evidence synthesis Synthesis & Purification of MPEP synthesis->nmr synthesis->ftir synthesis->xray

Figure 2: A logical workflow for the comprehensive characterization of MPEP's hydrogen bonding potential, integrating computational prediction with experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally sensitive probe of the chemical environment of nuclei.[9] Changes in chemical shifts, particularly for protons involved in hydrogen bonds, provide compelling evidence of these interactions in solution.[10]

Protocol 4.1: ¹H-NMR Titration with a Hydrogen Bond Acceptor

Objective: To confirm the HBD character of the -NH₂ protons.

  • Sample Preparation: Prepare a solution of MPEP in a non-coordinating solvent (e.g., CDCl₃) at a known concentration (e.g., 5-10 mM).

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the MPEP solution. Record the chemical shift (δ) of the -NH₂ protons.

  • Titration: Add aliquots of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H-NMR spectrum after each addition.

  • Analysis: Plot the chemical shift of the -NH₂ protons (δ_NH₂) versus the concentration of the added acceptor. A significant downfield shift (increase in δ) upon addition of the acceptor confirms the involvement of these protons in hydrogen bonding.

Causality: The formation of an N-H···O=S hydrogen bond with DMSO deshields the amine proton, causing its resonance to shift downfield.[9] This effect is a direct consequence of the polarization of the N-H bond upon interaction with the acceptor.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational frequencies of chemical bonds. Hydrogen bonding perturbs these frequencies, providing another layer of experimental evidence.[9]

Protocol 4.2: FTIR Analysis in Solution

Objective: To observe shifts in the N-H stretching frequency upon hydrogen bonding.

  • Solvent Selection: Choose a non-polar solvent transparent in the N-H stretching region (e.g., CCl₄ or hexane).

  • Sample Preparation:

    • Prepare a dilute solution of MPEP in the chosen solvent to minimize self-association.

    • Prepare a second solution containing MPEP and an excess of a hydrogen bond acceptor (e.g., dioxane).

  • Spectral Acquisition: Acquire FTIR spectra for both solutions in the 3500-3300 cm⁻¹ region.

  • Analysis:

    • In the pure solvent, observe the sharp bands corresponding to the free N-H symmetric and asymmetric stretches.

    • In the presence of the acceptor, look for the appearance of a new, broader band at a lower frequency (a redshift). This new band corresponds to the hydrogen-bonded N-H stretch.

Causality: The formation of a hydrogen bond weakens the N-H covalent bond, lowering its force constant and thus its vibrational frequency. The broadening of the band is due to the dynamic nature and varying strengths of the hydrogen bonds in the solution.[9]

Single Crystal X-ray Diffraction

X-ray crystallography provides the most definitive information about hydrogen bond geometry (distances and angles) in the solid state.[11] While it represents a static picture, it offers unparalleled precision.

Protocol 4.3: Single Crystal X-ray Diffraction

Objective: To unambiguously determine the hydrogen bonding network of MPEP in a crystalline form.

  • Crystal Growth: Grow single crystals of MPEP suitable for diffraction, typically by slow evaporation from a suitable solvent or solvent mixture.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data. This process locates the positions of all non-hydrogen atoms.

  • Hydrogen Atom Location: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Analysis: Analyze the refined structure to identify all intermolecular contacts. A hydrogen bond is typically defined by geometric criteria, such as a Donor-Acceptor distance < 3.5 Å and a Donor-H···Acceptor angle > 120°.[12]

Causality: X-ray diffraction directly maps the electron density in the crystal, allowing for the precise measurement of atomic positions.[11] This provides unequivocal geometric proof of hydrogen bonds and reveals the specific motifs (e.g., dimers, chains) that MPEP adopts in the solid state.[4]

Synthesis of Findings and Implications for Drug Design

The comprehensive analysis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine reveals a molecule with a well-defined and versatile hydrogen bonding profile.

  • Primary Donor Site: The phenylamine -NH₂ group acts as a robust hydrogen bond donor.

  • Primary Acceptor Sites: The pyrazole N2 nitrogen and the ether oxygen are strong and moderate hydrogen bond acceptors, respectively.

This specific "constellation" of donors and acceptors is highly relevant for drug design. In a protein active site, the -NH₂ group could donate a hydrogen bond to a backbone carbonyl or an acidic residue (Asp, Glu), while the pyrazole nitrogen could accept a hydrogen bond from a donor residue like Ser, Thr, or Asn. This ability to form multiple, specific hydrogen bonds is a key driver of high binding affinity and selectivity.[1] Understanding this potential allows medicinal chemists to rationally design MPEP-based analogues that can form optimized interactions with a biological target, ultimately leading to more potent and selective therapeutic agents.

References

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • CD ComputaBio. (n.d.). Hydrogen Bond Interaction Analysis Service.
  • PubMed. (2003, September 25). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns.
  • Chemistry Stack Exchange. (2018, February 6). How to identify hydrogen bonds and other non-covalent interactions from structure considerations?.
  • PMC. (n.d.). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy.
  • Canadian Science Publishing. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes.
  • PubMed Central. (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers.
  • Books Gateway. (2020, November 18). Experimental Methods and Techniques | Understanding Hydrogen Bonds.
  • MDAnalysis User Guide. (2022, December 15). Calculating hydrogen bonds: the basics.
  • ACS Publications. (2023, March 13). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates | ACS Omega.
  • ACS Publications. (2012, April 10). The Empirical Correlation between Hydrogen Bonding Strength and Excited-State Intramolecular Proton Transfer in 2-Pyridyl Pyrazoles | The Journal of Physical Chemistry A.
  • Arkivoc. (n.d.). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach.
  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles.
  • SciSpace. (2017, May 14). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations.
  • MDPI. (2023, February 8). Hydrogen Bonds.
  • The Royal Society of Chemistry. (2025, August 6). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives.

Sources

Foundational

Advanced Pharmacophore Modeling of Pyrazole-Substituted Anilines

A Technical Guide for Kinase Inhibitor Design Executive Summary This technical guide addresses the computational modeling of pyrazole-substituted anilines , a privileged scaffold in medicinal chemistry predominantly util...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Kinase Inhibitor Design

Executive Summary

This technical guide addresses the computational modeling of pyrazole-substituted anilines , a privileged scaffold in medicinal chemistry predominantly utilized for developing ATP-competitive kinase inhibitors (e.g., CDK2, p38 MAPK, EGFR, VEGFR-2). The hybridization of the pyrazole ring with an aniline moiety creates a unique donor-acceptor motif ideal for interacting with the kinase hinge region.

This document moves beyond generic modeling tutorials to address the specific challenges of this chemical space: prototropic tautomerism , hinge-region alignment , and hydrophobic pocket occupancy .

Chemical Space & Biological Rationale

The pyrazole-substituted aniline scaffold is not merely a linker; it is a functional pharmacophore. Its efficacy stems from its ability to mimic the adenine ring of ATP.

  • The Hinge Binder: The pyrazole ring typically acts as a bidentate ligand. Depending on the substitution pattern, the pyrazole Nitrogen-2 acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge, while the aniline NH (or Pyrazole N-1) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • The Gatekeeper: The aniline phenyl ring often positions substituents to access the "gatekeeper" residue or the hydrophobic back-pocket (selectivity pocket).

Figure 1: The Pharmacophoric Signature (Conceptual representation of the binding mode)

HBA (Pyrazole)


Hinge Backbone NH 
HBD (Aniline/Pyrazole) 

Hinge Backbone C=O
Data Curation: The Tautomer Trap (Expertise & Experience)

Critical Warning: The most common failure point in modeling pyrazoles is the neglect of tautomerism. Pyrazoles exist in dynamic equilibrium between


- and 

-tautomers. Standardizing a dataset to a single static tautomer without biological context will ruin your pharmacophore model.
Protocol: Dynamic Protonation Handling
  • Enumerate Tautomers: Do not rely on the input state from a 2D SD file. Use a generator (e.g., ChemAxon, Schrödinger Epik, or MOE Protonate3D) to generate both

    
     and 
    
    
    
    forms at pH 7.4.
  • Energy Penalty Calculation: Calculate the relative energy penalty of the tautomers.

    • Rule of Thumb: If the energy difference is

      
      , keep both conformers in the screening library. The protein environment often stabilizes the "less stable" vacuum tautomer.
      
  • Aniline Geometry: Ensure the aniline nitrogen is modeled as planar (sp2 character) due to conjugation with the phenyl ring, not pyramidal (sp3).

Workflow Visualization

The following diagram outlines the integrated workflow for modeling this specific scaffold, emphasizing the tautomer generation step.

PharmacophoreWorkflow cluster_methods Modeling Route Data Raw Dataset (Pyrazole-Anilines) Prep Data Curation (Wash, Desalt) Data->Prep Tautomer CRITICAL: Tautomer Enumeration (1H vs 2H Pyrazole) Prep->Tautomer LB Ligand-Based (Common Feature Alignment) Tautomer->LB No Crystal Structure SB Structure-Based (PDB Complex Analysis) Tautomer->SB PDB Available Model 3D Pharmacophore Generation LB->Model SB->Model Valid Validation (Decoys/ROC) Model->Valid Valid->Model AUC < 0.7 (Refine) Screen Virtual Screening Valid->Screen AUC > 0.7

Caption: Integrated workflow for pyrazole-aniline pharmacophore modeling, highlighting the critical tautomer enumeration step.

Protocol A: Structure-Based Modeling (Preferred)

Use this protocol when a co-crystallized PDB structure (e.g., CDK2 or p38) is available.

Step 1: Interaction Fingerprinting Instead of manually selecting features, use a Protein-Ligand Interaction Fingerprint (PLIF) method.

  • Load PDB: Import the complex (e.g., PDB: 3PP0 for HER2 or similar kinase complexes).

  • Define Hinge Region: Isolate residues forming the ATP-binding pocket (e.g., Leu83 in CDK2, Met109 in p38).

  • Identify Water Bridges: Pyrazoles often recruit a conserved water molecule to mediate binding. Include stable waters (low B-factor) as part of the receptor.

Step 2: Feature Definition For pyrazole-anilines, your model must contain at least 4 features:

  • HBD (Vectorized): Aniline NH pointing towards the hinge carbonyl.

  • HBA (Vectorized): Pyrazole N pointing towards the hinge amide.

  • Hydrophobic (Aromatic): The pyrazole ring center.

  • Hydrophobic/Exclusion: The aniline phenyl ring (pi-stacking or hydrophobic enclosure).

Step 3: Exclusion Volumes Generate exclusion spheres based on the receptor surface to prevent sterically clashing hits during screening.

Protocol B: Ligand-Based Modeling (Alternative)

Use this when exploring novel derivatives without a crystal structure.

Step 1: Dataset Stratification

  • Select 15-20 diverse actives (

    
    ).
    
  • Select 15-20 inactives (

    
    ) to define exclusion volumes.
    
  • Cluster Analysis: Ensure your actives represent different substitution patterns on the aniline ring (e.g., ortho- vs meta-substitutions) to capture the necessary volume.

Step 2: Conformation Generation

  • Method: Monte Carlo or Systematic Search.

  • Energy Window: 10 kcal/mol (Generous window required because the bioactive conformation of the aniline linker is often not the global minimum).

Step 3: Common Feature Alignment

  • Align molecules based on the rigid pyrazole core.

  • Allow flexibility in the aniline bond.

  • Score: Prioritize models that align the H-bond donor/acceptor vectors of the pyrazole-aniline motif, rather than just atom-on-atom overlap.

Validation & Quality Control

A pharmacophore model is a hypothesis; validation proves its utility.

1. Receiver Operating Characteristic (ROC) Analysis

  • Decoy Set: Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) generator to create decoys that match the physicochemical properties (MW, LogP) of your pyrazoles but differ in topology.

  • Metric: Aim for an AUC (Area Under Curve)

    
    .
    
  • Enrichment Factor (EF): Calculate

    
    . If your model cannot find known actives in the top 1% of a seeded database, it is too permissive.
    

2. Heat Map Analysis

  • Screen your training set against the model.

  • Pass: Actives map to all essential features.

  • Fail: Inactives should fail to map to at least one critical feature (usually the steric constraints imposed by the aniline substituents).

Quantitative Data Summary: Key Interaction Parameters

The following table summarizes the geometric constraints required for a high-quality kinase pharmacophore model using this scaffold.

Interaction TypeFeatureDistance Constraint (

)
Angle Constraint (

)
Biological Target
H-Bond Donor Aniline NH

Backbone C=O


Hinge Region
H-Bond Acceptor Pyrazole N

Backbone NH


Hinge Region
Hydrophobic Phenyl Ring (Aniline)

(Centroid)
N/AGatekeeper/Back-pocket
Pi-Stacking Pyrazole Ring

Parallel/T-shapedPhe/Tyr residues (Target dependent)
References
  • Pyrazole as a Privileged Scaffold: Detailed review of pyrazole derivatives in kinase inhibition and their structural classification. Source: National Institutes of Health (PMC) / Future Medicinal Chemistry Link:

  • Structure-Based Design (CDK2/p38): Specific analysis of anilinopyrazoles binding to CDK2 and p38, highlighting the hinge binding mode. Source: PubMed / Bioorg Med Chem Lett Link:[1]

  • HER2/EGFR Targeting: In-silico approach for pyrazole-substituted anilines targeting HER2, including docking and pharmacophore validation. Source: Bentham Science / Current Drug Research Reviews Link:[2][3]

  • Tautomerism in Drug Design: Best practices for handling pyrazole tautomers in computational workflows. Source: BenchChem Technical Guides Link:

  • General Pharmacophore Modeling Standards: Review of limitations and utility in virtual screening. Source: Dove Press / Reports in Theoretical Chemistry Link:

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Abstract This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, a valuable substituted phenylpyrazole intermediate in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, two-step synthetic protocol for the preparation of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, a valuable substituted phenylpyrazole intermediate in medicinal chemistry and drug discovery. The synthesis commences with the formation of the core intermediate, 4-(1H-pyrazol-4-yl)aniline, via the catalytic hydrogenation of a nitro-precursor. The subsequent step involves a regioselective N-alkylation of the pyrazole ring using 2-methoxyethyl bromide. This document provides a thorough, step-by-step methodology, explains the rationale behind experimental choices, outlines critical safety precautions, and includes detailed characterization and purification procedures to ensure the synthesis of a high-purity final product.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The 4-aryl-pyrazole motif, in particular, is a privileged scaffold found in compounds targeting a wide range of biological pathways. The target molecule, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, serves as a versatile building block for the elaboration of more complex pharmaceutical candidates, incorporating a flexible N-alkyl sidechain that can be crucial for modulating solubility and target engagement.

This protocol presents a reliable and scalable synthesis divided into two primary stages:

  • Synthesis of 4-(1H-Pyrazol-4-yl)aniline (Intermediate 1): Achieved through the efficient reduction of a commercially available nitro-aryl pyrazole precursor. This method is chosen for its high yield and clean conversion.[3]

  • N-Alkylation of Intermediate 1: Introduction of the 2-methoxyethyl group onto the pyrazole nitrogen. This step requires careful control of conditions to favor the desired N1 regioisomer.

This guide is designed for researchers and chemists in drug development, providing not just a procedure, but also the scientific context required for successful execution and potential troubleshooting.

Overall Synthetic Workflow

The synthesis follows a logical progression from a stable nitro-precursor to the final amine, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Reduction of Nitro Precursor cluster_step2 Step 2: N-Alkylation start1 4-(4-Nitrophenyl)-1H-pyrazole op1 Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH/DME) start1->op1 int1 Intermediate 1: 4-(1H-Pyrazol-4-yl)aniline op1->int1 pur1 Filtration & Concentration int1->pur1 start2 Intermediate 1 pur1->start2 Proceed to Step 2 op2 Alkylation Reaction start2->op2 reagent2 1-Bromo-2-methoxyethane Base (NaH), DMF reagent2->op2 product_crude Crude Final Product op2->product_crude pur2 Workup & Column Chromatography product_crude->pur2 product_final Final Product: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine pur2->product_final

Caption: Synthetic workflow from starting material to final product.

Safety Precautions and Reagent Handling

All procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]

ReagentCAS No.Key HazardsHandling Precautions
4-(4-Nitrophenyl)-1H-pyrazole 114474-27-0Harmful if swallowed, Skin/Eye IrritantAvoid creating dust. Wash hands thoroughly after handling.[5]
Palladium on Carbon (10% Pd/C) 7440-05-3Flammable solid, Potentially pyrophoric when dryHandle wet. Keep away from ignition sources. Do not allow to dry.[3]
Hydrogen (H₂) Gas 1333-74-0Extremely flammable gasUse in a well-ventilated area, away from sparks. Ensure proper grounding of equipment.
Sodium Hydride (NaH, 60% disp.) 7646-69-7Flammable solid, Water-reactive (releases H₂)Handle under an inert atmosphere (N₂ or Ar). Add reagents slowly to control reaction.
1-Bromo-2-methoxyethane 6482-24-2Flammable liquid, Skin/Eye Irritant, ToxicHandle in a fume hood. Avoid inhalation of vapors.[6]
Dimethylformamide (DMF) 68-12-2Reproductive Toxicity, IrritantUse in a fume hood, avoid skin contact and inhalation.
Ethyl Acetate & Hexanes 141-78-6 & 110-54-3Highly flammable liquids, IrritantsKeep away from ignition sources. Use with adequate ventilation.

Experimental Protocol

Part A: Synthesis of 4-(1H-Pyrazol-4-yl)aniline (Intermediate 1)

This procedure is adapted from a well-established method for the reduction of a nitro-aryl precursor.[3] The reaction relies on the catalytic transfer of hydrogen using a palladium catalyst to selectively reduce the nitro group to an amine.

Materials & Equipment:

  • 4-(4-Nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol)

  • 10% Palladium on Carbon (Pd/C), wet (e.g., 415 mg)

  • Methanol (MeOH)

  • 1,2-Dimethoxyethane (DME)

  • Hydrogen (H₂) gas supply with balloon

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer

  • Filtration setup (e.g., Büchner funnel with Celite® or diatomaceous earth)[3]

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a 2:1 mixture of Methanol (MeOH) and 1,2-Dimethoxyethane (DME).

  • Catalyst Addition: Carefully add 10% Pd/C (wet) to the suspension.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of the amine product. The reaction is typically complete within 2-4 hours.[3]

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® or diatomaceous earth to remove the palladium catalyst. Wash the filter cake thoroughly with additional methanol to ensure all product is collected.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield 4-(1H-pyrazol-4-yl)aniline as a solid (typically yellow or off-white). The reported yield for this procedure is high, around 94%.[3] The product is often pure enough for the next step without further purification.

Characterization of Intermediate 1:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.68 (br s, 1H, pyrazole-NH), 7.80 (s, 2H, pyrazole-H), 7.23 (d, J = 8.0 Hz, 2H, Ar-H), 6.54 (d, J = 8.0 Hz, 2H, Ar-H), 4.97 (s, 2H, -NH₂).[3]

  • Mass Spectrum (ESI+): m/z 160 ([M+H]⁺).[3]

Part B: Synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (Final Product)

This step involves the N-alkylation of the pyrazole ring. Sodium hydride is used as a strong base to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolide anion that subsequently reacts with the alkylating agent, 1-bromo-2-methoxyethane.

Materials & Equipment:

  • 4-(1H-Pyrazol-4-yl)aniline (Intermediate 1, 1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 1-Bromo-2-methoxyethane (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Add 4-(1H-pyrazol-4-yl)aniline (1.0 eq) to a dry round-bottom flask under a nitrogen atmosphere. Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine.[7]

Justification of Regioselectivity: N-alkylation of C4-substituted pyrazoles can potentially yield two regioisomers. While the reaction often favors one isomer, it is crucial to confirm the structure of the final product. Advanced 2D NMR techniques, such as NOESY or HMBC, can be used to establish the connectivity between the N1-methylene protons of the methoxyethyl group and the C5-proton of the pyrazole ring, confirming the desired regiochemistry.

References

  • AA BLOCKS INC. Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. [Link]

  • Boron Molecular. (2018, September 3). Safety Data Sheet: 1-Isobutyl-1H-pyrazole-4-boronic acid, pinacol ester. [Link]

  • Angewandte Chemie International Edition. (2021, March 1). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • PubMed. (2021, March 1). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Ingenta Connect. (2013, August 19). Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Beilstein Archives. Supporting Information. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. [Link]

  • MDPI. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • PubChem. 4-(1h-pyrazol-4-yl)aniline. [Link]

  • PubMed. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)aniline. [Link]

  • DOI. Supporting Information For: S1. [Link]

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. (2024, November 28). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • SciSpace. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Frontiers. Poly(aniline-co-melamine)@MnFe2O4 nanocatalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives, and 1,4- dihydropyrano[2,3-c]pyrazoles and evaluation of their antioxidant, and anticancer activities. [Link]

  • Google Patents.Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Coupling for Pyrazole-Phenylamine Synthesis

Executive Summary & Mechanistic Challenge The synthesis of pyrazole-phenylamine motifs is a cornerstone in the production of kinase inhibitors (e.g., Pazopanib analogs). However, this specific bond formation via Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

The synthesis of pyrazole-phenylamine motifs is a cornerstone in the production of kinase inhibitors (e.g., Pazopanib analogs). However, this specific bond formation via Suzuki-Miyaura coupling presents a distinct chemical challenge: catalyst poisoning by nitrogen-rich heterocycles .

Unlike simple biaryl couplings, pyrazoles (especially those with free -NH groups) and anilines possess Lewis basic sites that compete with phosphine ligands for coordination to the Palladium(0) center. This formation of stable, off-cycle Pd-N complexes halts the catalytic turnover, leading to stalled reactions and high catalyst loading requirements.

This guide details a Third-Generation Optimization Protocol utilizing Buchwald precatalysts and specific base/solvent architectures to suppress this inhibition pathway, ensuring reproducible yields >85% at scale.

The Inhibition Mechanism

To solve the problem, one must visualize the failure mode. The diagram below illustrates the standard catalytic cycle versus the specific "death spiral" caused by pyrazole coordination.

SuzukiMechanism Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Py) OxAdd->TransMet Py-B(OH)2 + Base Trap OFF-CYCLE TRAP Pd(II)-N-Pyrazole Complex (Catalyst Death) OxAdd->Trap Free NH Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Difficult Reversal

Figure 1: The Catalytic Cycle vs. Pyrazole Inhibition. Note the off-cycle trap where the pyrazole nitrogen displaces the ligand, deactivating the catalyst.

Critical Optimization Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like


 or dppf are often insufficient for this transformation because they bind Pd too weakly to prevent displacement by the pyrazole nitrogen.
  • Recommendation: Use Dialkylbiaryl phosphines.

  • Top Candidate: XPhos or SPhos .[1] These bulky, electron-rich ligands create a "protective shell" around the Pd center, sterically discouraging the approach of the pyrazole nitrogen while facilitating oxidative addition.

  • Precatalyst Source: Use G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G4).[2] These generate the active Pd(0) species immediately upon deprotonation, avoiding the induction period and potential aggregation associated with

    
     or 
    
    
    
    .
Base & Solvent Architecture

The choice of base dictates the concentration of the active boronate species ("ate" complex).

  • The "Goldilocks" Zone: Strong bases (

    
    ) often cause deprotonation of the pyrazole NH, turning it into a stronger nucleophile that poisons the catalyst faster.
    
  • Preferred System:

    
     (3.0 equiv)  in 1,4-Dioxane/Water (4:1) .
    
  • Why: The biphasic nature and mild basicity of phosphate buffer the reaction, maintaining enough active boronate for transmetallation without generating excessive pyrazolate anions.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) Matrix

Use this micro-scale protocol to identify the "Hit" condition for your specific substrate isomers.

Equipment: 96-well reaction block (e.g., chemically resistant deep-well plate), orbital shaker. Scale: 50 µmol.

  • Stock Solutions: Prepare 0.1 M solutions of substrates in Dioxane.

  • Dosing:

    • Add Phenylamine halide (50 µl, 1.0 equiv).

    • Add Pyrazole boronate (75 µl, 1.5 equiv).

  • Catalyst/Base Matrix: Add 20 µl of Catalyst/Base slurry (see table below).

  • Reaction: Seal plate. Heat to 90°C for 12 hours with vigorous shaking (800 rpm).

  • Analysis: Dilute with MeCN, filter, and analyze via UPLC-MS (254 nm).

Optimization Data Summary (Typical Yields):

Ligand SystemBase:

Base:

Base:


15% (Stalled)22%10%

45%58%40%
XPhos Pd G4 78%94% (Optimal) 82%
SPhos Pd G4 72%88%75%
Protocol B: Optimized Gram-Scale Synthesis (The "Golden" Method)

This protocol is validated for scale-up to 50g. It utilizes the XPhos G4 system identified above.

Reagents:

  • 4-Chloroaniline derivative (1.0 equiv, 10 mmol)

  • 1H-Pyrazole-4-boronic acid pinacol ester (1.3 equiv, 13 mmol)

  • Catalyst: XPhos Pd G4 (0.02 equiv, 2 mol%)

  • Base:

    
     tribasic, finely ground (3.0 equiv, 30 mmol)
    
  • Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) [Degassed]

Step-by-Step Procedure:

  • Inerting: Charge a 3-neck round bottom flask with the aryl chloride, pyrazole boronate, and

    
    . Cycle vacuum/Nitrogen (3x) to remove oxygen. Oxygen is fatal to electron-rich phosphine ligands.
    
  • Solvent Addition: Add degassed Dioxane and Water via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive stream of Nitrogen and add the XPhos Pd G4 solid. The solution should turn a pale orange/red.

  • Reaction: Heat the mixture to 85°C (internal temperature). Monitor via HPLC after 2 hours.

    • Checkpoint: If conversion <50% at 2h, add 1 mol% additional catalyst. Do NOT increase temperature above 100°C (promotes de-boronation).

  • Workup (Critical for Purity):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Scavenging: Add 5g of SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 30 mins. This prevents Pd contamination in the final drug substance.

    • Filter through a Celite pad.

    • Wash organic layer with Brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Crystallization from EtOH/Heptane is preferred over chromatography for this scaffold.

Troubleshooting Workflow

When the reaction fails, follow this logic flow to diagnose the root cause.

Troubleshooting Start Reaction Failed (<20% Yield) CheckSM Is Aryl Halide Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No OxAddFail Oxidative Addition Failure SM_Yes->OxAddFail Sol1 Action: Switch to BrettPhos or RuPhos OxAddFail->Sol1 Protodebor Protodeboronation (Boronic Acid Instability) SM_No->Protodebor Sol2 Action: Use Boronate Ester & Anhydrous Conditions Protodebor->Sol2

Figure 2: Diagnostic workflow for failed Suzuki couplings.

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of Active L1Pd(0) Species." Journal of the American Chemical Society, 2013.

  • Hopkins, J. M., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Organic Process Research & Development, 2016.

  • Dvorak, C., et al. "Palladium-Mediated Suzuki Coupling of Pyrazole Triflates."[3] Journal of Organic Chemistry, 2015.

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Technical Application Note.

Sources

Method

Application Note and Detailed Protocol for the N-Alkylation of Pyrazole with 2-Methoxyethyl Bromide

Introduction: The Strategic Importance of N-Alkylated Pyrazoles Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a critical strategy for modulating the biological activity and physicochemical properties of these compounds.[3] N-alkylation, in particular, allows for the introduction of various side chains that can influence a molecule's solubility, metabolic stability, and target-binding affinity. The 2-methoxyethyl group is a common motif in medicinal chemistry, often introduced to improve pharmacokinetic profiles. This guide provides a comprehensive overview and a detailed, field-proven protocol for the N-alkylation of pyrazole with 2-methoxyethyl bromide, a key transformation for accessing valuable substituted pyrazole intermediates.

Understanding the Reaction: Mechanism and Regioselectivity

The N-alkylation of pyrazole is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the pyrazole N-H by a suitable base, forming a nucleophilic pyrazolide anion.[4] This anion then attacks the electrophilic carbon of the alkylating agent, in this case, 2-methoxyethyl bromide, via an SN2 mechanism to form the N-alkylated pyrazole.[4]

A primary challenge in the alkylation of unsubstituted or symmetrically substituted pyrazoles is the potential for di-alkylation if an excess of the alkylating agent is used. For unsymmetrical pyrazoles, the main hurdle is controlling regioselectivity, as alkylation can occur at either of the two non-equivalent nitrogen atoms (N1 or N2).[5][6] The regiochemical outcome is influenced by a combination of factors including:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[5]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 alkylated products.[5][6] For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[5]

For the alkylation of unsubstituted pyrazole, the two nitrogen atoms are equivalent, leading to a single mono-alkylated product, 1-(2-methoxyethyl)-1H-pyrazole.

Experimental Protocol: N-Alkylation of Pyrazole with 2-Methoxyethyl Bromide

This protocol details a robust and widely applicable method for the N-alkylation of pyrazole using sodium hydride as the base in anhydrous dimethylformamide (DMF).

Materials and Equipment:

  • Reagents:

    • Pyrazole

    • 2-Methoxyethyl bromide

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon balloon or manifold)

    • Syringes and needles

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent).

    • Add anhydrous DMF to dissolve the pyrazole (a concentration of 0.1-0.5 M is typical).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred pyrazole solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.

    • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, resulting in the formation of the sodium pyrazolide salt.

  • Alkylation:

    • Slowly add 2-methoxyethyl bromide (1.0-1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup:

    • Upon completion of the reaction (as indicated by the consumption of the starting pyrazole), cool the mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-methoxyethyl)-1H-pyrazole.

Data Presentation: Optimization of Reaction Conditions

The choice of reaction parameters can significantly influence the outcome of the pyrazole alkylation. The following table summarizes common conditions and their effects, compiled from various sources.[5]

ParameterVariationEffect on Yield and Regioselectivity
Base NaH, K₂CO₃, Cs₂CO₃Strong bases like NaH ensure complete deprotonation, often leading to higher yields.[6][7] Carbonate bases are milder alternatives.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are generally preferred as they favor SN2 reactions and can improve regioselectivity.[5]
Temperature 0 °C to 80 °CLower temperatures can sometimes improve selectivity, while higher temperatures can increase the reaction rate.[5]
Catalyst Phase Transfer CatalystsCan be effective, especially in biphasic systems or under solvent-free conditions, often simplifying workup.[8][9]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the base-mediated N-alkylation of pyrazole.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Reaction Setup (Pyrazole, Anhydrous DMF, Inert Atmosphere) B 2. Deprotonation (Add NaH at 0 °C) A->B C 3. Alkylation (Add 2-Methoxyethyl Bromide, Warm to RT) B->C D 4. Quench Reaction (Sat. aq. NH4Cl) C->D E 5. Extraction (EtOAc/Water) D->E F 6. Drying and Concentration E->F G 7. Column Chromatography F->G H Pure 1-(2-methoxyethyl)-1H-pyrazole G->H

Caption: General experimental workflow for the base-mediated N-alkylation of pyrazole.

Alternative Methodologies

While the described protocol is highly effective, several other methods for pyrazole N-alkylation exist, each with its own advantages:

  • Phase Transfer Catalysis (PTC): This method can be performed with or without a solvent and often simplifies the workup procedure, providing high yields.[8][9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[10][11][12]

  • Acid-Catalyzed Alkylation: This approach utilizes a Brønsted acid catalyst with trichloroacetimidates as the alkylating agents, offering an alternative to methods requiring strong bases.[13][14]

  • Enzymatic Alkylation: Engineered enzymes can provide exceptional regioselectivity (>99%) for the alkylation of pyrazoles.[15]

Conclusion

The N-alkylation of pyrazole with 2-methoxyethyl bromide is a fundamental transformation for the synthesis of valuable heterocyclic building blocks. The provided protocol, utilizing sodium hydride in DMF, represents a reliable and efficient method for achieving this conversion. By understanding the underlying reaction mechanism and the factors influencing its outcome, researchers can effectively synthesize the desired N-alkylated pyrazole products for applications in drug discovery and materials science.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • BenchChem. (2025). Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support Center.
  • Vasilyev, A. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 74(17), 6583-6593.
  • Wang, Y., et al. (2024).
  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Li, X., et al. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(15), 4539-4542.
  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. (2024). Journal of the American Chemical Society.
  • Optimization of pyrazole N-alkylation conditions. (n.d.).
  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews.
  • Blanco, M., Claramunt, R. M., Escolástico, C., & Sanz, D. (2006).
  • Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • Arnold, J. S., & Nguyen, H. M. (2022).
  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
  • Arnold, J. S., & Nguyen, H. M. (2022).
  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Sodium hydride. (n.d.). chemeurope.com.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 783-786.
  • Pal, S., Mareddy, J., & Devi, N. S. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 20(9), 1725-1730.
  • Alkylation of Pyrazole - Printable Mechanism Notes. (n.d.). Scribd.

Sources

Application

Using 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine as a ligand in coordination chemistry

An In-Depth Guide to the Coordination Chemistry of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Introduction: The Strategic Value of Pyrazole-Based Ligands In the landscape of modern coordination chemistry, the des...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Coordination Chemistry of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Introduction: The Strategic Value of Pyrazole-Based Ligands

In the landscape of modern coordination chemistry, the design of organic ligands is paramount to tailoring the properties of metal complexes for specific applications. Pyrazole-containing compounds have emerged as exceptionally versatile building blocks.[1] Their unique electronic properties, steric tuneability, and diverse coordination modes make them privileged scaffolds in fields ranging from catalysis to materials science and medicinal chemistry.[2][3] The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers a rich platform for modification.[2] The N-H proton can be substituted to introduce a variety of functional groups, which can modulate the ligand's steric bulk and electronic character, thereby fine-tuning the resulting metal complex's reactivity, stability, and solubility.[4][5]

This guide focuses on 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine , a sophisticated ligand that combines several key structural motifs. The phenylamine group provides a primary coordination site through the lone pair on the amine nitrogen, while the pyrazole ring offers a second coordination site via its sp²-hybridized nitrogen atom. The methoxyethyl substituent on the pyrazole nitrogen enhances solubility in organic solvents and can influence the ligand's conformational flexibility. This unique combination of a soft amine donor and a π-rich pyrazole heterocycle makes it a compelling candidate for stabilizing transition metal centers in various oxidation states, particularly for applications in catalysis and materials synthesis.[6][7]

This document serves as a comprehensive technical guide for researchers, providing detailed protocols for the synthesis of a representative palladium(II) complex, its thorough characterization, and its application as a pre-catalyst in a cornerstone of organic synthesis: the Suzuki-Miyaura cross-coupling reaction.[4][8]

Section 1: Ligand Profile and Physicochemical Properties

The ligand's structure is fundamental to its function. The interplay between the phenylamine and pyrazole moieties dictates its coordination behavior.

Caption: Structure of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₂H₁₅N₃O
Molar Mass 217.27 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, THF; sparingly soluble in alcohols.

| Coordination Sites | 1. Amine Nitrogen (NH₂) 2. Pyrazole Nitrogen (at position 2) |

Section 2: Synthesis of a Representative Coordination Complex: [Pd(L)₂Cl₂]

This protocol details the synthesis of a square planar palladium(II) complex, a common geometry for Pd(II) and a precursor for many catalytic applications.[4] The ligand acts as a monodentate donor, coordinating through the more sterically accessible and electronically favorable pyrazole nitrogen.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Workup Ligand 2 eq. Ligand (L) 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Mix Stir in CH₂Cl₂ Room Temp, 4h Ligand->Mix Pd_precursor 1 eq. PdCl₂(MeCN)₂ (Palladium Precursor) Pd_precursor->Mix Precipitate Precipitate with Hexane Mix->Precipitate Yields crude product Filter Filter & Wash Precipitate->Filter Dry Dry in vacuo Filter->Dry Final_Product [Pd(L)₂Cl₂] Complex (Yellow Solid) Dry->Final_Product OA Oxidative Addition Pd_Aryl Ar-Pd(II)-X L₂ OA->Pd_Aryl TM Transmetalation Pd_Diaryl Ar-Pd(II)-Ar' L₂ TM->Pd_Diaryl RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RE->Product Pd0->OA 1 Pd_Aryl->TM 2 Pd_Diaryl->RE 3 Aryl_Halide Ar-X (4-Bromoanisole) Aryl_Halide->OA Boronic_Acid Ar'-B(OH)₂ (Phenylboronic Acid) Boronic_Acid->TM Base Base (e.g., K₂CO₃) Base->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.1: Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

Materials:

  • [Pd(L)₂Cl₂] pre-catalyst: 6.2 mg, 0.01 mmol (1 mol%)

  • 4-Bromoanisole: 187 mg, 1.0 mmol

  • Phenylboronic acid: 146 mg, 1.2 mmol (1.2 eq)

  • Potassium carbonate (K₂CO₃): 276 mg, 2.0 mmol (2.0 eq)

  • Toluene: 4 mL

  • Water: 1 mL

  • Reaction vial (10 mL) with stir bar and screw cap

Procedure:

  • Vial Preparation: To the reaction vial, add the [Pd(L)₂Cl₂] pre-catalyst (6.2 mg), 4-bromoanisole (187 mg), phenylboronic acid (146 mg), and K₂CO₃ (276 mg).

  • Solvent Addition: Add toluene (4 mL) and water (1 mL) to the vial.

  • Reaction Setup: Seal the vial tightly with the screw cap and place it in a pre-heated oil bath or heating block at 100 °C.

  • Reaction Execution: Stir the mixture vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Scientist's Note: The biphasic toluene/water system is common for Suzuki couplings. The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. [8]5. Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxybiphenyl product.

Table 3: Catalytic Reaction Summary and Expected Outcome

Parameter Condition Rationale
Catalyst Loading 1 mol% A typical loading for efficient palladium-catalyzed cross-coupling reactions.
Reactant Ratio 1.2 eq. Boronic Acid A slight excess of the boronic acid ensures complete consumption of the aryl halide.
Base K₂CO₃ (2.0 eq) An effective and common inorganic base for the Suzuki reaction. [9]
Solvent System Toluene/Water (4:1) Biphasic system that facilitates dissolution of both organic and inorganic reagents.
Temperature 100 °C Provides sufficient thermal energy to drive the catalytic cycle efficiently.

| Expected Yield | >85% | Based on similar pyrazole-ligated palladium catalysts reported in the literature. [5]|

Section 5: Troubleshooting

Problem Possible Cause Solution
Low yield in complex synthesis Incomplete reaction; moisture in solvents.Extend reaction time to 6-8 hours. Ensure all solvents are rigorously dried and the reaction is maintained under a strict inert atmosphere.
No reaction in catalysis Inactive catalyst; poor quality reagents.Ensure the pre-catalyst was properly synthesized and stored. Use freshly purchased or purified reagents. Degas the solvent mixture before heating.
Formation of Pd-black in catalysis Catalyst decomposition at high temperature.Reduce the reaction temperature to 80-90 °C and increase the reaction time. Ensure stirring is vigorous. [9]
Side product formation (homocoupling) Presence of oxygen; incorrect stoichiometry.Thoroughly degas the reaction mixture before heating. Re-verify the stoichiometry of the boronic acid.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • NIH. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • PubMed. (2011, October 15). Perspective: The Potential of Pyrazole-Based Compounds in Medicine.
  • Catalysis Science & Technology (RSC Publishing). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ACS Omega. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review.
  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.
  • MDPI. (2023, January 23). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2026, January 1). synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole.
  • Semantic Scholar. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity.
  • Journal of Chemistry and Technologies. (2023, October 28). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE.
  • arkat usa. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • Insubria. Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
  • American Chemical Society. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization.
  • PMC. (2021, November 26). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays.
  • ResearchGate. (2026, February 7). The biological activity of recent metal complexes with PYRAZOLE-based polydentate ligands | Request PDF.
  • LIBROTERRA. Metal-Organic Frameworks(MOFs) based on pyrazolic ligands: Synthesis, Characterization and Applications.
  • ResearchGate. Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review | Request PDF.
  • Synthesis and study of biological activity of some metal complexes of pyrazole derivatives. (2022, December 9).
  • ResearchGate. (2025, November 1). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • ACS Publications. (2025, September 17). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions | ACS Applied Bio Materials.
  • ResearchGate. New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes | Request PDF.
  • PMC - NIH. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • PubMed. Metal Ion Complexes with Pyrazoles, Aziridines and Diaziridines - Synthesis and Biological Activity.
  • The Royal Society of Chemistry. Supporting information.
  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra.
  • Palladium-catalyzed Cross-coupling Reactions.
  • Der Pharma Chemica. Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives.
  • ResearchGate. IR and 1 H NMR spectral data. | Download Table.
  • Benchchem. Application Notes and Protocols: 1-Methylpyrazole as a Ligand in Coordination Chemistry.
  • mocedes.org. Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O).
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (2025, August 6). Transition metal complexes with pyrazole derivatives as ligands.
  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010, October 1).
  • MDPI. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021, July 13).
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Academia.edu. Synthesis, characterisation and spectral (IR, 1 H, 13 C and 119 Sn NMR) studies of some organotin(IV) complexes of 4-acyl- 2, 4-dihydro5- methyl- 2-phenyl- 3H-pyrazol- 3-one.

Sources

Method

A Robust and Scalable Synthesis Workflow for Methoxyethyl Pyrazole Phenylamine Derivatives

An Application Note from Gemini Synthesis Division Abstract This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of a methoxyethyl pyrazole phenylamine derivative, a scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis Division

Abstract

This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of a methoxyethyl pyrazole phenylamine derivative, a scaffold of significant interest in pharmaceutical development.[1][2] Moving from a laboratory-scale discovery route to a robust, safe, and economically viable manufacturing process presents numerous challenges, from reaction kinetics and thermal management to impurity control and materials handling.[3][4] This document outlines a strategic approach to process development, detailing a scalable synthetic route, step-by-step pilot-scale protocols, and the critical scientific reasoning behind key process decisions. The target molecule for this guide is Ethyl 1-(2-methoxyethyl)-5-(phenylamino)-1H-pyrazole-4-carboxylate , chosen as a representative example of this important class of compounds. The workflow is designed for researchers, process chemists, and drug development professionals tasked with advancing heterocyclic compounds from the bench to pilot plant production.

Strategic Synthesis Design for Scale-Up

Retrosynthetic Analysis and Route Selection

The synthesis of substituted aminopyrazoles can be approached through several established methods, including the classical Knorr condensation of β-ketoesters with hydrazines or multi-component reactions (MCRs).[2][5] While traditional methods are reliable, they can be lengthy and may not be optimal for large-scale production due to atom economy and waste generation.

Recent advancements in one-pot, multi-component syntheses offer a more efficient and scalable alternative.[6] We have selected a strategy adapted from a chemo-selective, one-pot synthesis of highly substituted pyrazoles.[6] This route demonstrates superior process efficiency by minimizing intermediate isolations, reducing solvent usage, and shortening cycle times.

The chosen retrosynthetic strategy involves three key bond formations in a sequential one-pot process:

  • Thioketal Formation: Activation of an active methylene reagent followed by reaction with phenylisothiocyanate and an alkylating agent.

  • Cyclocondensation: Reaction of the in situ-generated thioketal intermediate with a substituted hydrazine to form the pyrazole core. This step is highly regioselective.

  • Final Product Formation: The cyclization directly yields the target phenylamino pyrazole structure.

This approach is advantageous for scale-up because it avoids the isolation of potentially unstable intermediates and streamlines the manufacturing train.

Proposed Synthetic Route

The selected forward synthesis proceeds through a one-pot, three-step sequence starting from commercially available ethyl cyanoacetate.

Synthetic_Route Figure 1: Proposed Scalable Synthetic Route A Ethyl Cyanoacetate + Phenylisothiocyanate S1 Step 1: NaH, DMF (Thioketal Formation) A->S1 B Iodomethane S2 Step 2: Additive (Alkylation) B->S2 C 2-Methoxyethylhydrazine S3 Step 3: Heat (Cyclocondensation) C->S3 I1 Intermediate BVI (N,S-Thioketal) I1->S3 P Product Ethyl 1-(2-methoxyethyl)-5-(phenylamino) -1H-pyrazole-4-carboxylate S1->I1 S3->P Scale_Up_Workflow Figure 2: Overall API Scale-Up Workflow RD 1. Process R&D (Lab Scale, <100g) OPT 2. Process Optimization - Route Scouting - Parameter Screening (DoE) - Analytical Method Dev. RD->OPT PHA 3. Safety Assessment - Reaction Calorimetry - Thermal Hazard Eval. OPT->PHA PILOT 4. Pilot Scale Batches (1-10 kg Scale, non-GMP) PHA->PILOT Safety Approval GMP 5. GMP Manufacturing (10-100 kg Scale) - Process Validation - Clinical Trial Supply PILOT->GMP Process Lock-down TECH 6. Tech Transfer (Commercial Plant) GMP->TECH

Sources

Application

Application Note: High-Efficiency Catalytic Systems for the Synthesis of Pyrazole-4-yl-phenylamines

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes the synthesis of N-phenyl-1H-pyrazol-4-amine scaffolds, a critical pharmacophore in kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes the synthesis of N-phenyl-1H-pyrazol-4-amine scaffolds, a critical pharmacophore in kinase inhibitors (e.g., JAK, ROCK, CDK inhibitors).

Part 1: Strategic Analysis & Decision Matrix

The construction of the C(sp²)–N bond at the 4-position of the pyrazole ring presents unique challenges due to the electron-rich nature of the pyrazole core and the potential for catalyst poisoning by the N1-nitrogen.

There are three primary retrosynthetic disconnections. Your choice of route should be dictated by the availability of starting materials and the stability of the amine intermediate.

Route Selection Decision Tree

RouteSelection Start Target: Pyrazole-4-yl-phenylamine Q1 Are both coupling partners complex/expensive? Start->Q1 RouteA Route A: Buchwald-Hartwig (4-Halopyrazole + Aniline) Q1->RouteA Yes (Standard) RouteB Route B: Chan-Lam (4-Aminopyrazole + Aryl Boronic Acid) Q1->RouteB No (Mild Conditions) RouteC Route C: Inverse Buchwald (4-Aminopyrazole + Aryl Halide) Q1->RouteC Specific Halide Avail. ConsiderationsA PROS: 4-Bromopyrazoles are stable. High yields, scalable. CONS: Requires Pd catalyst, inert atm. RouteA->ConsiderationsA ConsiderationsB PROS: Mild (RT, Air), Cu is cheap. Good for sensitive groups. CONS: 4-NH2-pyrazole is unstable (oxidizes). RouteB->ConsiderationsB ConsiderationsC PROS: Access to diverse aryl halides. CONS: 4-NH2-pyrazole instability. Requires N1 protection. RouteC->ConsiderationsC

Figure 1: Strategic decision matrix for selecting the optimal synthetic pathway. Route A is the industrial standard due to the stability of 4-bromopyrazole intermediates.

Part 2: Critical Reagents & Catalysts

The "Hidden Trap": Stability of 4-Aminopyrazole

Expert Insight: The free base of 4-aminopyrazole is highly unstable and prone to oxidative degradation (turning black/tarry upon air exposure).

  • Solution: Always store and use it as the hydrochloride salt (4-aminopyrazole·HCl) .

  • Protocol Adjustment: If using Routes B or C, release the free base in situ using an extra equivalent of base (e.g., NaOtBu or TEA) under an inert atmosphere.

Catalyst Selection for Route A (Buchwald-Hartwig)

The coupling of 4-bromopyrazoles with anilines requires electron-rich, bulky phosphine ligands to facilitate oxidative addition into the electron-rich pyrazole ring and prevent catalyst deactivation by the N1-nitrogen.

ComponentRecommended ReagentMechanistic Rationale
Pre-Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Sources of Pd(0). Pd₂(dba)₃ is generally preferred for its reliable initiation.
Ligand tBuDavePhos (L1)Critical: Specifically optimized for coupling 5-membered heterocyclic halides. The bulky tert-butyl groups prevent N-coordination of the pyrazole to Pd.
Alternative Ligand XPhos or BrettPhos Excellent alternatives for sterically hindered anilines.
Base NaOtBu (Standard)Strong base for rapid deprotonation.
Base (Mild) Cs₂CO₃ Use if substrates contain base-sensitive groups (esters, nitriles). Requires longer reaction times.
Protecting Group Trityl (Trt) or SEM Mandatory: Unprotected N1-H can poison the catalyst or lead to N1-arylation side products.
Catalyst Selection for Route B (Chan-Lam)

Ideal for late-stage functionalization where metal contamination (Pd) must be minimized.

  • Copper Source: Cu(OAc)₂ (anhydrous).

  • Oxidant: Atmospheric Oxygen (O₂) or dry air balloon.

  • Base/Ligand: Pyridine or Triethylamine (TEA). Pyridine often acts as both ligand and base.

  • Additive: 4Å Molecular Sieves (Crucial to absorb water generated during the cycle, driving the equilibrium).

Part 3: Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Cross-Coupling (Robust Standard)

Target: Coupling 1-Trityl-4-bromopyrazole with a substituted Aniline.

Reagents:

  • 1-Trityl-4-bromo-1H-pyrazole (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • tBuDavePhos (4.0 mol%) [CAS: 224311-51-7]

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and tBuDavePhos in a small volume of toluene. Stir for 10 mins at RT to form the active L-Pd(0) species (solution turns from purple/red to orange/yellow).

  • Reaction Assembly: To a dry Schlenk tube equipped with a magnetic stir bar, add the 1-Trityl-4-bromopyrazole, Aniline, and NaOtBu.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add the pre-complexed catalyst solution and the remaining solvent (Concentration ~0.2 M).

  • Heating: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for small scales.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Deprotection (Post-Coupling): Treat the purified product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to remove the Trityl group.

Protocol 2: Chan-Lam Coupling (Mild/Green)

Target: Coupling 4-Aminopyrazole (from salt) with Phenylboronic Acid.

Reagents:

  • 4-Aminopyrazole hydrochloride (1.0 equiv)

  • Phenylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv) [Stoichiometric Cu is often more reliable than catalytic for this specific difficult linkage]

  • Pyridine (3.0 equiv)

  • Solvent: DCM or Methanol (Dry)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and add activated 4Å molecular sieves.

  • Loading: Add 4-Aminopyrazole·HCl, Phenylboronic acid, and Cu(OAc)₂.

  • Solvation: Add DCM (0.1 M).

  • Activation: Add Pyridine dropwise. The pyridine neutralizes the HCl salt, releasing the free amine in situ to react immediately with the copper species.

  • Oxidation: Attach a balloon filled with dry air or O₂.

  • Reaction: Stir vigorously at Room Temperature for 24–48 hours. The reaction mixture typically turns from blue/green to a dark suspension.

  • Workup: Filter through Celite. Wash the filtrate with dilute NH₄OH (to remove Cu salts) and brine.

  • Purification: Dry over Na₂SO₄ and purify via column chromatography.

Part 4: Visualization of the Catalytic Cycle (Buchwald-Hartwig)

The following diagram illustrates the specific catalytic cycle for Protocol 1, highlighting the role of the bulky ligand in preventing catalyst poisoning by the pyrazole nitrogen.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate 1 Note Key: Bulky Ligand (L) prevents formation of inactive Pd-dimers Pd0->Note PdII_Ar L-Pd(II)-Br | Pyrazole OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + Substrate 2 - NaBr RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Regeneration Product Product: N-Phenyl-pyrazole-4-amine RedElim->Product Substrate1 1-Trityl-4-bromopyrazole Substrate1->OxAdd Substrate2 Aniline + NaOtBu Substrate2->AmineBind

Figure 2: Catalytic cycle for the Pd-catalyzed coupling. The bulky ligand (tBuDavePhos) is essential to stabilize the Pd(0) species and facilitate the reductive elimination step.

Part 5: References

  • Vertex Pharmaceuticals. "Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the scaffold relevance).

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. (Establishes tBuBrettPhos/tBuDavePhos protocols).

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998. (Foundational Chan-Lam methodology).

  • Sigma-Aldrich. "4-Bromopyrazole Product Information & Safety." (Confirming stability data).

  • ResearchGate. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." (Specific protocol for C4-amination).

Method

The Strategic Application of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This technical guide provides a comprehensive overview of the synthesis and application of the versatile pharmaceutical intermediate, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine . This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of the versatile pharmaceutical intermediate, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the strategic importance of this pyrazole-aniline scaffold, provide detailed, field-tested protocols for its synthesis, and explore its application in the construction of complex molecular architectures, particularly in the context of kinase inhibitor development. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Pyrazole-Phemylamine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it a privileged scaffold in drug design.[3] When coupled with a phenylamine moiety, as in the case of our title compound, it forms a powerful pharmacophore that serves as a key building block for a diverse range of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and kinase inhibitors.[4][5]

The specific intermediate, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, offers several strategic advantages. The N-(2-methoxyethyl) substituent enhances solubility and can modulate the pharmacokinetic profile of the final drug molecule. The 4-amino group on the phenyl ring provides a crucial handle for further functionalization, typically through amide bond formation or other coupling reactions, allowing for the exploration of a vast chemical space. This guide will provide a plausible and detailed synthetic pathway to this key intermediate and illustrate its utility in the synthesis of a hypothetical kinase inhibitor.

Synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine: A Multi-step Approach

The synthesis of the title intermediate can be logically approached through a multi-step sequence that combines established and reliable chemical transformations. The overall synthetic strategy is depicted below.

Synthetic_Pathway A 4-Iodo-1H-pyrazole B 1-(2-Methoxyethyl)-4-iodo-1H-pyrazole A->B  N-Alkylation   C 1-(2-Methoxyethyl)-4-(4-nitrophenyl)-1H-pyrazole B->C  Suzuki Coupling   D 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine C->D  Nitro Reduction  

Figure 1: Proposed synthetic workflow for 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine.

Step 1: N-Alkylation of 4-Iodo-1H-pyrazole

The initial step involves the regioselective alkylation of the pyrazole nitrogen. The use of a base is crucial to deprotonate the pyrazole ring, rendering the nitrogen nucleophilic for subsequent reaction with the alkylating agent.

Protocol:

  • To a stirred solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyethyl)-4-iodo-1H-pyrazole .

Causality: The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the pyrazole starting material and the inorganic base. Potassium carbonate is a mild and effective base for this transformation. Heating is necessary to drive the reaction to completion in a reasonable timeframe.

Step 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[6] In this step, the C-I bond of the iodopyrazole is coupled with a commercially available boronic acid derivative of nitrobenzene.

Protocol:

  • In a reaction vessel, combine 1-(2-methoxyethyl)-4-iodo-1H-pyrazole (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Add a base, typically sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[7]

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(2-methoxyethyl)-4-(4-nitrophenyl)-1H-pyrazole .

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation. The use of a mixed aqueous-organic solvent system is common for Suzuki reactions to ensure the solubility of both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the target intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

Protocol:

  • Dissolve 1-(2-methoxyethyl)-4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10% by weight).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine . The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Causality: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The hydrogen gas serves as the reducing agent. The Celite filtration is a standard procedure to safely and completely remove the pyrophoric palladium catalyst.

Application in the Synthesis of a Kinase Inhibitor

The prepared 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine is a valuable intermediate for the synthesis of kinase inhibitors. The primary amino group can be readily acylated to introduce various functionalities that can interact with the target kinase. Below is a representative protocol for the synthesis of a hypothetical kinase inhibitor via amide bond formation.

Application_Workflow A 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine C Hypothetical Kinase Inhibitor A->C  Amide Coupling   B Bioactive Carboxylic Acid B->C

Figure 2: Application of the intermediate in the synthesis of a hypothetical kinase inhibitor.

Amide Coupling Protocol

This protocol utilizes a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of the amide bond.

Protocol:

  • To a stirred solution of the desired bioactive carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add a solution of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Causality: Peptide coupling reagents like HATU are highly efficient for forming amide bonds under mild conditions, minimizing side reactions and racemization (if chiral centers are present in the carboxylic acid). The tertiary amine base is required to neutralize the acid formed during the reaction and to maintain a basic pH for the coupling to proceed efficiently. The aqueous workup is designed to remove the coupling reagents and any unreacted starting materials.

Data Summary

StepProductExpected Yield (%)Expected Purity (%)Analytical Method
1. N-Alkylation1-(2-Methoxyethyl)-4-iodo-1H-pyrazole70-85>95NMR, LC-MS
2. Suzuki Coupling1-(2-Methoxyethyl)-4-(4-nitrophenyl)-1H-pyrazole60-80>95NMR, LC-MS
3. Nitro Reduction4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine85-95>98NMR, LC-MS, HPLC
4. Amide CouplingHypothetical Kinase Inhibitor50-75>98NMR, LC-MS, HPLC

Conclusion

4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine represents a strategically important and versatile intermediate in pharmaceutical synthesis. The detailed protocols provided in this guide offer a robust and logical pathway for its preparation and subsequent elaboration into complex drug candidates. The inherent modularity of the synthetic route allows for the facile introduction of diverse functionalities, making this intermediate a valuable tool for medicinal chemists in the pursuit of novel therapeutics. The principles and methodologies outlined herein are grounded in established organic chemistry and are intended to empower researchers to confidently utilize this key building block in their drug discovery programs.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological evaluation of some new pyrazole derivatives. Medicinal Chemistry Research, 21(8), 1847-1855.
  • Lv, K., et al. (2010). Synthesis and biological evaluation of novel 1,3,4-oxadiazole/thiadiazole-based pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(16), 4813-4816.
  • Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 635-638.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • Bellina, F., & Rossi, R. (2011). The Sonogashira reaction in the synthesis of heterocycles. Chemical Reviews, 111(4), 2175-2266.
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
  • Kumar, V., et al. (2013). The chemistry and biological significance of pyrazoles of medicinal interest. Bioorganic & Medicinal Chemistry, 21(21), 6429-6455.
  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization and biological evaluation of new pyrazole derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1162-1171.
  • Abdel-Aziz, A. A. M., et al. (2011). Synthesis and biological evaluation of some novel pyrazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 46(9), 3927-3937.
  • Hassan, A. S., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Acta Poloniae Pharmaceutica, 70(1), 89-100.
  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of a new series of 1,5-diaryl- and 1,3,5-triaryl-4,5-dihydropyrazole derivatives as selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(4), 1635-1642.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-2H-1-benzopyran-2-ones. European Journal of Medicinal Chemistry, 38(6), 633-640.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Welcome to the technical support center for the synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine. This guide is designed for researchers, scientists, and drug development professionals who may be encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this and structurally related compounds. We will delve into the common pitfalls of the synthetic process, grounded in mechanistic principles, and provide validated, step-by-step protocols to overcome them.

Section 1: Synthetic Strategy Overview

The target molecule, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, is a biaryl compound, and its synthesis is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance and the relatively low toxicity of its boron-based reagents.[1][2]

The primary retrosynthetic disconnection is at the C-C bond between the pyrazole and phenyl rings. This leads to two potential coupling strategies, with Strategy A generally being preferred due to the commercial availability and stability of the requisite starting materials.

  • Strategy A (Preferred): Coupling of a pyrazole boronic acid derivative with a halo-aniline.

  • Strategy B: Coupling of a halo-pyrazole with an aniline boronic acid derivative.

General Reaction Scheme (Strategy A)

The core of this synthesis involves the coupling of 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester (1) with 4-bromoaniline (2) .

Synthetic_Route cluster_reactants Reactants cluster_product Product reactant1 plus + reactant2 product reactant2->product Pd Catalyst, Ligand Base, Solvent, Heat

Caption: General Suzuki-Miyaura coupling route.

Section 2: Troubleshooting Guide for Low Yields

Low yields are the most frequently reported issue in Suzuki-Miyaura couplings. This section addresses specific problems in a question-and-answer format to help you diagnose and resolve them.

Q1: My reaction shows low conversion, with significant unreacted starting materials. What are the most likely causes and how do I fix them?

Why it Happens: Low or incomplete conversion is typically a sign of an inefficient or deactivated catalytic system, or suboptimal reaction parameters.[3] The active Pd(0) catalyst is sensitive to oxygen, and the transmetalation step of the catalytic cycle is highly dependent on the choice of base and solvent.

How to Fix It:

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]

    • Protocol: Degas your solvent thoroughly before use by sparging with argon or nitrogen for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles for the sealed reaction vessel. Assemble your reaction under a positive pressure of an inert gas.

  • Verify Reagent Quality:

    • Boronic Ester: The pyrazole boronic acid pinacol ester can slowly hydrolyze or degrade. Confirm its purity by NMR before use.

    • Base: Use a freshly ground, anhydrous base. Some bases (e.g., K₂CO₃) can be hygroscopic.

  • Optimize Reaction Temperature: Many Suzuki couplings require heating to overcome activation energy barriers.

    • Action: If your reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increase it in 10°C increments.[3] A typical range for these couplings is 80-110°C. Be aware that excessive temperatures can accelerate catalyst decomposition.[3]

  • Re-evaluate Your Catalyst System: If the basics are covered, the catalyst and ligand choice may be suboptimal for this specific substrate pairing.

    • Action: Switch to a more active "second-generation" biarylphosphine ligand (a "Buchwald ligand") such as SPhos or XPhos. These ligands are bulky and electron-rich, which promotes the rate-limiting reductive elimination step.[4][5]

Q2: I'm observing a major side product from the homocoupling of my pyrazole boronic ester. How can I suppress this?

Why it Happens: Homocoupling of boronic acids or esters (B-B coupling) is often promoted by the presence of Pd(II) species and oxygen.[6] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen enters the system, homocoupling can outcompete the desired cross-coupling.

How to Fix It:

  • Rigorous Degassing: This is the most critical factor. Any dissolved oxygen can facilitate the oxidative mechanism that leads to homocoupling. Revisit the degassing protocol mentioned in Q1.

  • Use a Pd(0) Source or Pre-catalyst: Starting with a catalyst already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes mitigate this issue. However, modern pre-catalysts (e.g., XPhos Pd G2) are often more effective as they are designed for rapid and clean conversion to the active LPd(0) species in the presence of a base.[4][7]

  • Controlled Addition: In some cases, slowly adding the boronic ester to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4]

Q3: My primary starting material, 4-bromoaniline, is being consumed, but I'm getting a dehalogenated product (aniline) instead of the desired coupled product. What's going wrong?

Why it Happens: This side reaction, known as hydrodehalogenation, is often linked to a competing reaction called protodeboronation. The boronic ester reacts with a proton source (often water or alcohol) to cleave the C-B bond, forming the corresponding pyrazole and boric acid. This process can be base-catalyzed. The resulting species can then act as hydride donors, reducing the aryl halide.[3][4]

How to Fix It:

  • Use Anhydrous Conditions: While some Suzuki protocols tolerate water, switching to strictly anhydrous solvents (e.g., dry dioxane, toluene, or DMF) can significantly reduce protodeboronation.[4]

  • Choose a Milder or Non-Hydroxide Base: Strong bases can accelerate protodeboronation. Consider switching from a base like NaOH or KOH to a milder one such as K₃PO₄ or Cs₂CO₃.[4][8]

  • Use a More Stable Boron Reagent: Pinacol esters are generally more stable than their corresponding boronic acids.[6] If you are using the boronic acid, switching to the pinacol ester is highly recommended. For extremely challenging cases, potassium trifluoroborate salts (R-BF₃K) offer enhanced stability.[4]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield Observed q1 Significant Starting Material Remaining? start->q1 q2 Major Side Products Observed? q1->q2 No action1 1. Improve Degassing 2. Check Reagent Purity 3. Increase Temperature q1->action1 Yes q3 Homocoupling (B-B Dimer)? q2->q3 Yes end Optimized Yield q2->end No q1_yes_check Still Low Yield? action1->q1_yes_check action2 Switch to More Active Catalyst/Ligand (e.g., XPhos Pd G2) q1_yes_check->action2 Yes q1_yes_check->end No action2->end action3 1. Rigorous Degassing 2. Use Pre-catalyst 3. Control Reagent Addition q3->action3 Yes q4 Dehalogenation (e.g., Aniline)? q3->q4 No action3->end action4 1. Use Anhydrous Solvent 2. Use Milder Base (K3PO4) 3. Ensure Pinacol Ester Usage q4->action4 Yes action4->end

Caption: A decision tree for troubleshooting low yields.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate the common issues discussed above.

ParameterRecommended ConditionRationale
Aryl Halide 4-Bromoaniline (1.0 equiv)The limiting reagent.
Boron Reagent 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2–1.5 equiv)Using an excess helps drive the reaction to completion. Pinacol ester enhances stability.[6]
Catalyst XPhos Pd G2 (1–3 mol%)A highly active and air-stable pre-catalyst for challenging couplings.[7]
Base K₃PO₄ (Potassium Phosphate) (2.0–3.0 equiv)A strong, non-nucleophilic base that effectively promotes transmetalation while minimizing protodeboronation.[9]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)A common and effective solvent system. Ensure the dioxane is anhydrous grade.[9]
Temperature 90–100 °CProvides sufficient thermal energy for catalyst turnover without causing significant degradation.[9]
Reaction Time 4–12 hoursMonitor by TLC or LC-MS to determine completion.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₃PO₄ (e.g., 3.0 mmol). Flame-dry the flask under vacuum and backfill with argon or nitrogen.

  • Reagent Addition: Under a positive flow of inert gas, add 4-bromoaniline (1.0 mmol), 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol), and the XPhos Pd G2 catalyst (0.02 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL dioxane, 1 mL water) via cannula or syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Follow the consumption of 4-bromoaniline using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to remove catalyst residues and any remaining side products.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I prepare the 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid pinacol ester starting material?

A: This key intermediate is not always commercially available. It can be synthesized from 4-bromo-1-(2-methoxyethyl)-1H-pyrazole via a lithium-halogen exchange followed by quenching with an electrophilic boron source like triisopropyl borate, and subsequent esterification with pinacol.[10] Alternatively, a palladium-catalyzed Miyaura borylation of the same halo-pyrazole with bis(pinacolato)diboron (B₂pin₂) is a more modern and often higher-yielding approach.[11]

Q: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?

A: Common impurities include residual palladium catalyst (appears as a black/grey solid), phosphine oxide ligands, and unreacted boronic ester or its byproducts (e.g., from protodeboronation).

  • Palladium Removal: After the primary chromatographic separation, you can further treat the product solution with a palladium scavenger.

  • Boronic Acid Byproducts: These can often be removed by performing an acidic or basic wash during the workup, depending on the pKa of your product.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) is an excellent final purification step to achieve high purity.[12] The basic amine handle on your product also allows for purification via acid-base extraction or by forming a salt, crystallizing it, and then liberating the free base.[13]

Q: What are the absolute "must-do" steps to ensure reproducibility between experiments?

A:

  • Consistency in Reagent Quality: Use reagents from the same batch/supplier if possible. Always verify the purity of starting materials.

  • Inert Atmosphere Technique: Be meticulous and consistent with your degassing and inert gas handling. This is the most common source of variation.[3]

  • Precise Temperature Control: Use an oil bath with a digital temperature controller and thermocouple. Do not rely on the hot plate's dial setting.

  • Effective Stirring: Ensure the reaction mixture is homogenous. In biphasic systems, vigorous stirring is essential for mass transport between phases.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wu, Q.-Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2018, April 28). Common cross coupling reactions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

Sources

Optimization

Troubleshooting catalyst poisoning during pyrazole coupling reactions

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Couplings Status: Active Ticket ID: PYR-Pd-001 Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing reaction stalling due t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Pyrazole Couplings

Status: Active Ticket ID: PYR-Pd-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing reaction stalling due to heterocycle-induced catalyst sequestration . Pyrazoles are "privileged" scaffolds in medicinal chemistry but "problematic" substrates in catalysis. Their pyridine-like nitrogen (


) acts as a potent 

-donor, displacing labile ligands on the metal center (usually Palladium or Copper) to form catalytically inactive "resting states."

This guide provides a diagnostic workflow to distinguish between catalyst poisoning (the metal is dead) and substrate decomposition (the nucleophile is gone), followed by specific remediation protocols.

Part 1: The Mechanism of Failure

Q: Why does my reaction stall at ~20% conversion despite having unreacted starting material?

A: Your catalyst has likely entered an off-cycle thermodynamic trap. In a standard catalytic cycle, the metal must remain coordinate-unsaturated to bind the oxidative addition partner. Pyrazoles possess a basic nitrogen (


 hybridized) that binds aggressively to electrophilic metals like Pd(II).

If your phosphine ligand is not sterically bulky enough, two pyrazole molecules will displace the phosphine and chloride/acetate ligands, forming a stable, square-planar bis-pyrazole Pd(II) complex. This species is too stable to undergo reductive elimination or transmetallation, effectively removing the metal from the catalytic pool.

Visualizing the Trap

The following diagram illustrates how the pyrazole intercepts the active catalytic cycle.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [L-Pd(II)-Ar-Pz] OxAdd->TransMet + Pyrazole-M Poison OFF-CYCLE TRAP [Pd(Pz)2(X)2] (Catalyst Death) OxAdd->Poison + Excess Free Pyrazole (Ligand Displacement) Product Product Release Ar-Pz TransMet->Product Reductive Elim. Product->Pd0 Regenerate FreePz Free Pyrazole (Substrate) FreePz->Poison

Caption: Figure 1. The "Off-Cycle" Trap. Insufficiently bulky ligands allow the pyrazole substrate to displace the ligand, forming a stable, inactive Pd-complex.

Part 2: Diagnostic Workflow

Q: How do I know if it is catalyst poisoning or something else?

Use this diagnostic table to isolate the variable.

SymptomProbable CauseDiagnostic Test
Reaction stalls early (<30%). Color changes from dark to clear/precipitate.Catalyst Poisoning (Coordination)Add 1.0 eq of stronger ligand (e.g., PPh3) mid-reaction. If rate improves slightly, it's coordination competition.
Reaction stalls. Black precipitate forms. Metal Aggregation (Pd Black)Mercury Drop Test: Add a drop of Hg(0). If reaction stops completely, the active species was likely nanoparticles, not homogeneous Pd.
Full consumption of Boronic Acid, but low product yield. Protodeboronation (Suzuki specific)Check LCMS for the mass of the de-boronated pyrazole (Ar-H). Common with 2-pyridyl/pyrazolyl boronates.
No reaction at all. Oxidative Addition Failure Substrate is too electron-rich or sterically hindered. Switch to a precatalyst (e.g., Pd-G4).
Part 3: Remediation Strategies
Strategy A: The "Steric Shield" (Ligand Selection)

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).

Why? Ligands like XPhos , BrettPhos , or AdBrettPhos are extremely bulky. They create a "roof" over the palladium center. This steric bulk prevents the approach of the pyrazole nitrogen (preventing poisoning) but still allows the oxidative addition of the aryl halide.

Ligand Performance Matrix for N-Heterocycles:

LigandClassEffectivenessNotes
PPh3 / dppf StandardLow Easily displaced by basic nitrogens. Avoid for pyrazoles.
XPhos Buchwald G2High Excellent general purpose for heteroaryl couplings.
tBuBrettPhos Buchwald G3Critical Specifically designed for amination of azoles. Tolerates free NH.
IPr / SIPr NHCHigh Strong

-donors that out-compete pyrazole binding.
Strategy B: Substrate Protection

Q: My pyrazole has a free N-H. Is this a problem? A: Yes. The N-H proton is acidic (


 in DMSO). Under basic coupling conditions, it deprotonates to form the pyrazolate anion. The anion is a much stronger ligand than the neutral pyrazole and will almost certainly poison the metal.

Protocol:

  • Protect the Nitrogen: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

    • THP Protection: Dihydropyran (DHP), catalytic TSA, DCM, RT, 2h.

    • Why THP? It adds steric bulk (further preventing coordination) and is easily removed with mild acid (HCl/MeOH) post-coupling.

  • Alternative: If you must run unprotected, use tBuBrettPhos Pd G3 precatalyst (2 mol%) with K2CO3 (weak base) in tAmylOH.

Strategy C: Suzuki-Specific (Protodeboronation)

Q: I am coupling a Pyrazole-Boronic Acid, but it disappears without forming product. A: This is likely Protodeboronation , not poisoning. Heterocyclic boronic acids are unstable in aqueous base.

The Fix:

  • Switch Boron Source: Use MIDA boronates or BF3K salts (Molander salts). These slow-release the active boronic acid, keeping the concentration low and minimizing decomposition.

  • Anhydrous Conditions: If using boronic esters (BPin), avoid water. Use anhydrous dioxane/CsF or dioxane/K3PO4 (solid).

Part 4: Validated Experimental Protocols
Protocol 1: Robust Buchwald-Hartwig Amination of Pyrazoles

For coupling an aryl halide with a free NH-pyrazole.

  • Charge Reaction Vessel (Glovebox or Schlenk):

    • Pd-precatalyst: tBuBrettPhos Pd G3 (1.0 - 2.0 mol%).

    • Ligand: tBuBrettPhos (1.0 - 2.0 mol%) (1:1 ratio with Pd ensures stability).

    • Base: K3PO4 (finely ground, anhydrous) (1.4 equiv).

    • Aryl Halide (1.0 equiv).[1]

    • Pyrazole (1.2 equiv).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Execution: Seal vessel. Heat to 80–100 °C for 1-4 hours.

  • Workup: Filter through celite (removes Pd black), concentrate, and purify.

Protocol 2: High-Risk Suzuki Coupling (Heteroaryl-Heteroaryl)

For coupling Pyrazole-Boronic Acid + Heteroaryl Halide.

  • Catalyst System: Pd(dppf)Cl2·DCM (5 mol%) is often surprisingly effective here due to the "bite angle," but XPhos Pd G3 (2 mol%) is the modern gold standard.

  • Base/Solvent: K3PO4 (2.0 M aq) / Dioxane (Ratio 1:4).

    • Crucial Step: Degas solvents vigorously (sparge with Ar for 15 mins). Oxygen accelerates protodeboronation.

  • Temperature: Rapid heating is better. 100 °C (microwave preferred) for 30 mins. Long reaction times favor deboronation over coupling.

References
  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Organometallics (via NIH/PubMed)
    • URL:[Link]

  • Buchwald-Hartwig Ligand Design

    • Title: Development of Deactivation-Resistant Catalysts for Pd-C
    • Source: MIT DSpace (Buchwald Lab Thesis)
    • URL:[Link]

  • Protodeboronation in Suzuki Couplings

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[2]

    • Source: University of Edinburgh / JACS
    • URL:[Link]

  • Mercury Drop Test Limitations

    • Title: Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)
    • Source: ACS Organometallics
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 1H-Pyrazol-4-yl Synthesis &amp; Functionalization

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Troubleshooting Regio-selectivity and Stability in Pyrazole Synthesis Executive Summary: The Tautomer Trap The core cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Troubleshooting Regio-selectivity and Stability in Pyrazole Synthesis

Executive Summary: The Tautomer Trap

The core challenge in working with 1H-pyrazol-4-yl derivatives lies in the annular tautomerism between the N1 and N2 positions. While a 4-substituted pyrazole (with no other substituents) is symmetric, the introduction of any group at the 3- or 5-position breaks this symmetry, creating distinct 1,4- and 1,3- (or 1,5-) regioisomers upon functionalization. Furthermore, the 4-position is electronically distinct, often serving as the nucleophilic center in electrophilic aromatic substitutions or the attachment point for metal-catalyzed cross-couplings.

This guide addresses the three most critical failure modes reported by our users:

  • Cyclization Failures: Inability to control regiochemistry during de novo ring formation.

  • Alkylation Mixtures: Obtaining inseparable mixtures of N1/N2 isomers.

  • Coupling Instability: Protodeboronation during Suzuki-Miyaura reactions of 4-boronates.

Module 1: De Novo Synthesis (Cyclization Strategies)

User Issue: “I am reacting a 1,3-diketone with methylhydrazine to synthesize a 3,4-disubstituted pyrazole, but I get a 1:1 mixture of isomers.”

Diagnostic & Root Cause

The condensation of hydrazines with unsymmetrical 1,3-diketones is governed by the relative electrophilicity of the two carbonyl carbons. Often, the electronic difference is insufficient to direct the hydrazine’s initial nucleophilic attack, leading to mixtures.

The Solution: The Enaminone Protocol

Replace the 1,3-diketone with an enaminone (or enaminoketone). The amino group pushes electron density into the


-carbon, making the carbonyl carbon significantly more electrophilic than the 

-carbon. This forces the hydrazine to attack the carbonyl first, locking the regiochemistry.

Protocol: Regioselective Cyclization with Enaminones

  • Precursor Synthesis: Convert your ketone to an enaminone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).

  • Cyclization:

    • Solvent: Ethanol or Methanol (0.5 M).

    • Reagent: Monosubstituted hydrazine (1.1 equiv).

    • Conditions: Reflux for 2–4 hours.

    • Workup: Evaporation often yields pure product; recrystallize from EtOH if needed.

Regiochemical Outcome: The terminal


 of the hydrazine (the better nucleophile) attacks the enaminone carbonyl (the better electrophile).

EnaminoneMechanism cluster_0 Reagents Hydrazine R-NH-NH2 (Nucleophile) Intermediate Aza-Michael Intermediate Hydrazine->Intermediate NH2 attacks C=O Enaminone Enaminone (Electrophile) Enaminone->Intermediate Product 1,3,4-Trisubstituted Pyrazole (Major) Intermediate->Product - Me2NH, - H2O Cyclization

Figure 1: The electronic bias of enaminones directs the hydrazine attack, ensuring high regioselectivity compared to 1,3-diketones.

Module 2: Post-Synthetic Modification (N-Alkylation)

User Issue: “I have a 3-substituted-1H-pyrazol-4-yl core. When I alkylate with an alkyl halide, I get a mixture of N1 and N2 isomers.”

Diagnostic & Root Cause

Alkylation is a competition between sterics (favoring the less hindered nitrogen) and electronics (favoring the nitrogen with higher electron density/lone pair availability).

  • Kinetic Control: Often favors the isomer where the alkyl group ends up on the nitrogen furthest from the bulky 3-substituent.

  • Thermodynamic Control: Can favor the more stable tautomer, which might be the sterically crowded one if chelation or electronic effects (e.g., fluorinated groups) are present.

Troubleshooting Protocol: The Base/Solvent Matrix

Do not rely on a single condition. Screen the following matrix to shift the ratio.

VariableCondition A (Kinetic/Steric)Condition B (Thermodynamic/Chelation)Mechanism Note
Base

or


or

Carbonates allow for a "softer" deprotonation; Hydrides create a "naked" anion.
Solvent DMF or DMSOTHF or ToluenePolar aprotic solvents (DMF) dissociate ion pairs, increasing reaction rate and often favoring the steric product (N1).
Temperature

RefluxHigher temps may promote equilibration to the thermodynamic product.
Additives None18-Crown-6Crown ethers can sequester the cation, making the pyrazolate anion more reactive and less selective.

Standard Recommendation (The "Golden" Condition): For 3-substituted pyrazoles,


 in DMF at 

typically yields the highest ratio of the less hindered (1,3-disubstituted) isomer.

Advanced Strategy: The Mitsunobu Reaction If direct alkylation fails, use the Mitsunobu reaction (Alcohol,


, DIAD). This mechanism is highly sensitive to sterics and often provides superior selectivity for the N1-isomer over 

alkylation.

AlkylationDecision Start Start: N-Alkylation of 3-Substituted Pyrazole Method Choose Method Start->Method Direct Direct Alkylation (R-X + Base) Method->Direct Mitsunobu Mitsunobu (R-OH + PPh3 + DIAD) Method->Mitsunobu If R-X is unstable or poor selectivity Condition1 Cs2CO3 / DMF / RT Direct->Condition1 Standard Protocol Condition2 NaH / THF / Heat Direct->Condition2 If N1 blocked Result1 Favors Sterically Less Hindered (N1) Mitsunobu->Result1 High Selectivity Condition1->Result1 Result2 Mixture / Thermodynamic Product Condition2->Result2

Figure 2: Decision tree for selecting alkylation conditions based on desired regiochemical outcome.

Module 3: Metal-Mediated Cross-Couplings (Suzuki-Miyaura)

User Issue: “My Suzuki coupling using 1H-pyrazol-4-yl boronic acid pinacol ester gives low yields. NMR shows the pyrazole ring but the coupling failed.”

Diagnostic & Root Cause

Protodeboronation is the primary culprit. Heteroaryl boronic acids, especially those with adjacent nitrogens (like pyrazoles and 2-pyridines), are prone to hydrolytic cleavage of the C-B bond.

  • Mechanism: The basic pyrazole nitrogen coordinates with the boron or a water molecule, forming a zwitterionic intermediate that facilitates protonolysis.

  • Symptom: You isolate the de-borylated pyrazole (H instead of Bpin).

The "Protection First" Protocol

Never attempt Suzuki couplings on unprotected 1H-pyrazol-4-yl boronates if yields are low. The acidic N-H proton and the basic pyridine-like nitrogen are incompatible with standard Suzuki cycles.

Step-by-Step Fix:

  • Protect the Nitrogen: Install a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group before borylation or coupling.

    • Why? It removes the acidic proton and sterically hinders the nitrogen, preventing zwitterion formation.

    • Bonus: SEM/THP groups improve solubility in organic solvents.

  • Switch to Anhydrous Conditions:

    • Use

      
        or 
      
      
      
      (anhydrous) instead of aqueous carbonate bases.
    • Solvent: Dioxane or DMF.

  • Catalyst Selection:

    • Use precatalysts like

      
        or XPhos Pd G2 . These bulky, electron-rich ligands facilitate rapid oxidative addition and transmetalation, outcompeting the protodeboronation side reaction.
      

Data Comparison: Unprotected vs. Protected Coupling

SubstrateCatalystBase/SolventYield
1H-pyrazol-4-yl-Bpin


< 20% (Protodeboronation)
1-SEM-pyrazol-4-yl-Bpin


85-95%
Frequently Asked Questions (FAQs)

Q: Can I separate N1 and N2 alkylated isomers if I get a mixture? A: Yes, but it is difficult. Isomers typically have very similar


 values on silica.
  • Tip: Try C18 Reverse Phase chromatography . The difference in dipole moment often allows for better separation on C18 than on normal phase silica.

  • Tip: If using normal phase, use a gradient of DCM/MeOH or Toluene/Acetone, which often provides better resolution than Hexane/EtOAc for polar heterocycles.

Q: Why is my pyrazole-4-boronic acid turning into a black tar? A: Free boronic acids are unstable. Convert them to pinacol esters (Bpin) or potassium trifluoroborates (


) . The 

salts are air-stable solids and often perform better in couplings, though they require a hydrolytic solvent system (MeOH/H2O) to release the active species slowly (Slow Release Strategy).

Q: How do I remove the SEM group after coupling? A: Treat with TFA (Trifluoroacetic acid) in DCM, followed by ethylenediamine or aqueous ammonia to scavenge the hydroxymethyl intermediate. Alternatively, use TBAF in THF and reflux if the substrate is acid-sensitive.

References
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

    • Context: Comprehensive review of cyclization strategies, including the enaminone route.[1]

  • Lennartz, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles.[2] Angewandte Chemie Int. Ed. Link

    • Context: Discusses the challenges of chemical alkylation and enzymatic altern
  • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids.[3] Journal of the American Chemical Society. Link

    • Context: Mechanistic insight into why pyrazole boron
  • Kaim, L. E., et al. (2006). Solvent-Free Synthesis of Pyrazoles from Acetylenic Ketones. Synlett.[4][5] Link

    • Context: Alternative cyclization methods for regiocontrol.[6]

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. Tetrahedron Letters. Link

    • Context: Practical protocols for stabilizing pyrazole boron

Sources

Optimization

Technical Support Center: Stabilizing 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Executive Summary & Molecule Profile Molecule: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Class: Aminophenyl-pyrazole (Intermediate) Critical Instability Factors: Oxidation (High), Hygroscopicity (Moderate), Phot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Molecule: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Class: Aminophenyl-pyrazole (Intermediate) Critical Instability Factors: Oxidation (High), Hygroscopicity (Moderate), Photodegradation (Moderate).

As a Senior Application Scientist, I frequently encounter degradation issues with this class of compounds. This molecule contains a primary aromatic amine (aniline) moiety coupled with a methoxyethyl-substituted pyrazole . While the pyrazole ring provides some structural rigidity, the aniline group is the "Achilles' heel"—it is thermodynamically prone to oxidation, leading to colored impurities (pink/brown) and dimerization (azo compounds). Furthermore, the methoxyethyl tail increases the molecule's affinity for atmospheric moisture compared to naked pyrazoles.

This guide replaces generic advice with a rigorous, field-proven stability protocol designed to maintain >99% purity over 12+ months.

Troubleshooting Guide (FAQ)

Q1: My white powder has developed a pink or brown hue. Is it still usable?

Diagnosis: Oxidative Degradation. Primary anilines are susceptible to radical cation formation when exposed to oxygen, eventually forming quinoid or azo-dimer species. The color change is often intense even at low impurity levels (<0.5%).

  • Action: Perform an LC-MS check.

    • If purity is >98% : The color is likely a surface phenomenon. You can proceed, but consider a quick filtration through a silica plug or a charcoal wash if color interferes with downstream optical assays.

    • If purity is <98% : Do not use. Recrystallize immediately (see Rescue Protocols).

Q2: The material has turned into a sticky gum or hard cake.

Diagnosis: Hygroscopic Agglomeration & Solvent Trap. The 2-methoxyethyl chain imparts amphiphilic character, making the crystal lattice "soft" and prone to trapping moisture or residual solvents (like Ethyl Acetate or DCM).

  • Action:

    • Check NMR for residual solvents.

    • Dry under high vacuum (<1 mbar) at 40°C for 24 hours.

    • Store in a desiccator.

Q3: I see a new peak at M+16 in my LC-MS spectrum.

Diagnosis: N-Oxidation. This corresponds to the formation of the N-oxide on the aniline nitrogen or, less likely, the pyrazole nitrogen. This is accelerated by storage in solution (DMSO/Methanol) without refrigeration.

  • Action: Always store the compound as a solid . If solution storage is mandatory, use anhydrous DMSO under Argon at -80°C.

The "Inert Barrier" Storage Protocol

To guarantee long-term stability, you must eliminate the three vectors of decay: Oxygen, Moisture, and Light.

Step-by-Step Storage Workflow
ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial (Silanized preferred)Blocks UV light (290–450 nm) which catalyzes aniline photo-oxidation. Silanization prevents adhesion.
Atmosphere Argon Overlay (Balloon or Glovebox)Argon is heavier than air and forms a "blanket" over the crystals, whereas Nitrogen can mix more easily with air if the seal is imperfect.
Sealing Parafilm® + Electrical Tape Parafilm reduces moisture ingress; electrical tape secures the cap against thermal contraction/expansion in the freezer.
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temp slows oxidation rates significantly. Avoid -80°C for frequent use to prevent condensation cycles.
Secondary Containment Desiccator with Indicator Silica Acts as a fail-safe against freezer humidity (often high).
Visual Workflow: The Decision Matrix

StorageProtocol Start Synthesized/Received Material Check Purity Check (LC-MS / H-NMR) Start->Check Pass Purity > 98% Check->Pass Yes Fail Purity < 98% or Colored Check->Fail No Dry High Vac Dry (Remove Solvent/H2O) Pass->Dry Purify Recrystallize (EtOH/Water or Toluene) Fail->Purify Purify->Check Pack Pack in Amber Vial under Argon Dry->Pack Store Store at -20°C in Desiccator Pack->Store

Figure 1: Decision matrix for handling incoming or synthesized material to ensure storage integrity.

Rescue Protocol: Recrystallization

If your material has degraded (brown solid), use this standard purification method tailored for aminophenyl-pyrazoles.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH) .

  • Clarification: If the solution is dark, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Precipitation: Slowly add warm Water (anti-solvent) until turbidity just persists (Ratio approx. 3:1 EtOH:Water).

  • Crystallization: Allow to cool slowly to room temperature, then 4°C. Rapid cooling traps impurities.

  • Isolation: Filter the off-white crystals and wash with cold 20% EtOH/Water.

  • Drying: Crucial Step. Dry under vacuum to remove water traces, which promote future degradation.

Mechanistic Insight: Why Anilines Degrade

Understanding the chemistry prevents user error. The degradation of the phenylamine moiety is not random; it follows a specific radical pathway.

DegradationPathway Aniline Intact Aniline (Colorless) Radical Radical Cation (Reactive Intermediate) Aniline->Radical + O2 / Light Dimer Hydrazobenzene / Azo Dimer Radical->Dimer Coupling Quinone Benzoquinone Imine (Colored Species) Radical->Quinone Oxidation

Figure 2: Simplified oxidative degradation pathway of aromatic amines leading to colored impurities.

References & Authority

  • Handling Air-Sensitive Reagents:

    • Sigma-Aldrich Technical Bulletin AL-134. "Handling and Storage of Air-Sensitive Reagents."

  • Oxidation Mechanisms of Anilines:

    • Gomes, A. et al. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules, 2023.[1][2]

  • General Stability of Pyrazole Derivatives:

    • Fisher Scientific SDS. "3-Amino-1H-pyrazole Stability Data."

    • (General reference for pyrazole class stability).

  • Pharmaceutical Stability Guidelines:

    • ICH Q1A(R2). "Stability Testing of New Drug Substances and Products."

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Overcoming hygroscopic nature of methoxyethyl-substituted compounds

Current Status: Operational Topic: Overcoming Hygroscopicity in Synthesis & Handling Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Water Magnet" Effect Welcome to the technical guide for handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Overcoming Hygroscopicity in Synthesis & Handling Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Water Magnet" Effect

Welcome to the technical guide for handling methoxyethyl-substituted compounds (e.g., 2-methoxyethyl ethers, MEM-protected intermediates, and pegylated small molecules).

The Problem: The 2-methoxyethyl moiety (


) acts as a thermodynamic "water magnet." The ether oxygen atoms and the ethylene backbone create an ideal geometry for hydrogen bonding with atmospheric water.
The Consequence: 
  • Stoichiometric Errors: Water weight leads to incorrect molarity calculations.

  • Reaction Quenching: Trace moisture destroys water-sensitive reagents (e.g., Grignards, acid chlorides).

  • Hydrolysis: In MEM-protected compounds, excess moisture can facilitate premature deprotection under Lewis-acidic conditions.

Module A: Purification & Drying Protocols

How do I remove water that is already present?

Standard vacuum drying is often insufficient because water binds tightly to the polyether-like backbone. Azeotropic distillation is the gold standard for these compounds.

Protocol A1: The Toluene Azeotrope Method

This method uses Toluene to form a low-boiling binary azeotrope with water (BP 85°C), effectively "carrying" the water out of your compound.

Reagents: Anhydrous Toluene (or Benzene, if safety permits), Activated Molecular Sieves (3A or 4A).

Step-by-Step Workflow:

  • Dissolution: Dissolve your wet methoxyethyl-substituted compound in anhydrous Toluene (Ratio: 10 mL Toluene per 1 g compound).

  • Concentration: Rotovap the solution at 40–50°C under reduced pressure.

    • Mechanism:[1] As Toluene evaporates, it drags water with it.

  • Repetition: Repeat Step 1 and 2 three times .

  • Final Drying: Place the resulting oil/solid under high vacuum (<0.5 mmHg) for 4-12 hours.

  • Validation: Check 1H NMR (CDCl3) for the water peak at ~1.56 ppm.

Visualization: Azeotropic Drying Workflow

DryingWorkflow Start Wet Methoxyethyl Compound AddSolvent Add Toluene (10:1 Ratio) Start->AddSolvent Rotovap Rotary Evaporation (Azeotrope Removal) AddSolvent->Rotovap Check Repeat 3x? Rotovap->Check Check->AddSolvent No HighVac High Vacuum (<0.5 mmHg, 4h+) Check->HighVac Yes Dry Anhydrous Compound HighVac->Dry

Caption: Figure 1. Iterative azeotropic drying cycle required to break the hydrogen-bond network between water and the ether oxygens.

Module B: Handling & Weighing

How do I handle the compound without re-adsorbing water?

Methoxyethyl compounds can absorb atmospheric moisture within seconds. Open-air weighing is the most common source of experimental error.

Protocol B1: The "Difference Weighing" Technique

Never weigh hygroscopic compounds directly onto a balance pan or weighing paper.

  • Prepare: Load the dried compound into a tared, septum-sealed vial inside a glovebox or under an inert gas stream.

  • Total Mass: Weigh the sealed vial containing the compound (

    
    ).
    
  • Transfer: Use a dry syringe (for oils) or a spatula under a funnel cone (for solids) to remove the estimated amount.

  • Remnant Mass: Immediately re-weigh the source vial (

    
    ).
    
  • Calculation: Mass added =

    
    .
    
Protocol B2: Syringe Transfer for Viscous Oils

Methoxyethyl derivatives often exist as viscous oils.

  • Oven-Dry: Ensure needle and syringe are oven-dried (120°C) and cooled in a desiccator.

  • Pressure Equalization: Insert a nitrogen balloon needle into the septum of the source vial.

  • Draw: Insert the syringe and draw the liquid slowly to avoid cavitation (bubbles).

  • Transfer: Inject directly into the reaction vessel through its septum.

Module C: Storage & Stability

How do I keep it dry long-term?

Desiccant Selection Guide

Not all drying agents are safe. Acidic drying agents can cleave MEM ethers (protecting groups).

DesiccantTypeCompatibility with Methoxyethyl GroupsEfficiencyNotes
Molecular Sieves 3A PhysicalExcellent HighBest for polar compounds; excludes solvent molecules.
Molecular Sieves 4A PhysicalGood HighStandard for ethers; may adsorb small solvent molecules (MeOH).
Sodium Sulfate (

)
PhysicalGood LowSlow, low capacity. Good for pre-drying diluted organic layers.[2]
Calcium Chloride (

)
PhysicalModerate MediumCan form complexes with alcohols/ethers. Avoid.
Phosphorus Pentoxide (

)
ChemicalPOOR Very HighDANGER: Highly acidic. Will cleave MEM esters/ethers.
Calcium Hydride (

)
ChemicalGood HighBasic. Good for distilling simple ether solvents (Glymes).
Visualization: Storage Decision Tree

StorageLogic Compound Methoxyethyl Compound State Physical State? Compound->State Solid Solid/Crystalline State->Solid Liquid Liquid/Oil State->Liquid Desiccator Vacuum Desiccator (w/ Silica Gel or KOH) Solid->Desiccator Sieves Store over Activated 3A Sieves Liquid->Sieves Warning AVOID Acidic Desiccants (P2O5) Liquid->Warning Caution

Caption: Figure 2. Logic flow for selecting the appropriate storage method based on physical state.

Troubleshooting & FAQ

Q1: My compound was an oil, but it has turned into a cloudy gum. What happened?

  • Diagnosis: This is deliquescence . The compound has absorbed enough water from the air to dissolve itself partially in the water, forming a saturated aqueous solution/emulsion.

  • Fix: Dissolve the gum in Dichloromethane (DCM), dry over

    
    , filter, and repeat the Toluene Azeotrope Protocol  (Module A).
    

Q2: I see a peak at 1.56 ppm in my CDCl3 NMR. Is my compound wet?

  • Diagnosis: Likely, yes. However, Chloroform (

    
    ) itself is often the culprit.
    
  • Verification: Run a blank NMR of just your solvent from the bottle. If the peak persists, dry your NMR solvent over activated 3A molecular sieves for 24 hours before re-running the sample.

Q3: Can I use Magnesium Sulfate (


) to dry the organic layer during workup? 
  • Answer: Yes, but with a caveat. Methoxyethyl compounds are "sticky" (viscous and polar). They tend to adhere to the surface of

    
    , leading to yield loss during filtration.
    
  • Recommendation: Use Sodium Sulfate (

    
    ) for the initial drying of organic layers as it is granular and easier to rinse, despite being slower.[2]
    

Q4: Why can't I just distill my compound to dry it?

  • Answer: 2-Methoxyethyl derivatives often form azeotropes with water. For example, 2-methoxyethanol forms an azeotrope with water at 99.9°C. Distillation will simply carry the water over into your receiving flask. You must use an entrainer (Toluene) or a drying agent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (The authoritative text on drying organic solvents and specific azeotropes).

  • Bradley, D., et al. (2014). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. (Comparative efficiency of molecular sieves vs. chemical agents).

  • Sigma-Aldrich Technical Bulletin. Molecular Sieves: Selection and Handling. (Specifics on 3A vs 4A pore sizes for polar molecules).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for azeotropic distillation).

Sources

Reference Data & Comparative Studies

Validation

Validating Synthesis Yields: Optimized Pd-Catalyzed Amination vs. Classical Condensation for Pyrazole Amines

Topic: Validating Synthesis Yields against Literature Standards for Pyrazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Yie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Synthesis Yields against Literature Standards for Pyrazole Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Yield Gap" in Pyrazole Chemistry

In medicinal chemistry, aminopyrazoles are privileged scaffolds, serving as the core for kinase inhibitors (e.g., Roscovitine, Crizotinib). However, a persistent "Yield Gap" exists between reported literature values and practical isolation in drug discovery campaigns.

Standard literature often cites yields of 70–90% for classical condensation methods. In practice, when applied to complex, drug-like substrates, these yields frequently degrade to 40–60% due to regioselectivity issues and difficult purifications.

This guide objectively compares the performance of Method A (Classical Condensation) against Method B (Optimized Pd-Catalyzed Cross-Coupling) . We provide a self-validating protocol for Method B, demonstrating how it consistently outperforms literature standards for complex substrates by eliminating the regioselectivity bottleneck.

Methodology Comparison
Method A: The "Alternative" (Classical Condensation)
  • Mechanism: Cyclocondensation of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -ketonitriles with substituted hydrazines.
    
  • Literature Standard: Historically cited as the primary route.

  • Critical Flaw: Regioselectivity. Reaction with mono-substituted hydrazines yields a mixture of 3-amino and 5-amino isomers. Separation requires tedious chromatography, causing significant mass loss.

  • Hidden Cost: High reagent excess and prolonged optimization of pH/solvent to favor one isomer.

Method B: The "High-Performance Product" (Pd-Catalyzed Amination)
  • Mechanism: Buchwald-Hartwig Cross-Coupling of pre-functionalized halopyrazoles.

  • The System: Pd-G3-BrettPhos or tBuXPhos-Pd-G3 precatalysts.

  • Advantage: Regio-fidelity. The pyrazole ring is constructed first (or bought as a pure isomer), and the amine is installed selectively.

  • Performance: Consistently delivers >85% isolated yields on electron-neutral or deactivated rings where SNAr fails.

Comparative Data Analysis

The following table summarizes experimental validation comparing the synthesis of N-phenyl-1-methyl-1H-pyrazol-5-amine derivatives.

MetricMethod A: Classical CondensationMethod B: Pd-Catalyzed Amination (Product)
Reaction Type Cyclization (

-ketonitrile + Me-Hydrazine)
C–N Coupling (5-Chloro-1-methylpyrazole + Aniline)
Crude Yield 88%94%
Regioselectivity 4:1 (Mixture of 5-amino : 3-amino)>99:1 (Single Isomer)
Purification Loss High (Requires separation of isomers)Low (Filtration/Flash plug)
Isolated Yield 52% (Pure 5-amino isomer)91%
Reaction Time 12–24 Hours (Reflux)1–4 Hours (80°C)
Scope Limitation Sensitive to steric bulk on hydrazineTolerates bulky amines & weak nucleophiles

Key Insight: While Method A appears efficient on paper (crude yield), the functional yield is nearly halved during the isolation of the specific regioisomer. Method B bypasses this loss entirely.

Visualizing the Pathway & Logic

The following diagram illustrates the mechanistic divergence and why Method B offers superior process control.

PyrazoleSynthesisComparison cluster_MethodA Method A: Classical Condensation cluster_MethodB Method B: Pd-Catalyzed Amination Start Target: 5-Aminopyrazole Keto β-Ketonitrile Inter Hydrazone Intermediate Keto->Inter Condensation Hydra Substituted Hydrazine Hydra->Inter Mix Regioisomer Mixture (4:1) Inter->Mix Cyclization Purify Difficult Chromatography Mix->Purify Isomer Separation FinalA Isolated Product (52%) Purify->FinalA Halo 5-Chloropyrazole (Pure Isomer) OxAdd Oxidative Addition Halo->OxAdd L-Pd(0) Amine Amine Nucleophile Cat Pd-G3-BrettPhos Catalyst Cycle Amine->Cat RedElim Reductive Elimination OxAdd->RedElim Base/Heat FinalB Isolated Product (91%) RedElim->FinalB Regio-retention

Caption: Comparison of synthetic pathways. Method A introduces yield loss via regioisomer formation; Method B preserves structural integrity.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and trustworthiness, this protocol includes "Validation Checkpoints" —specific analytical steps to confirm the reaction is proceeding correctly before committing resources to workup.

Protocol: Pd-Catalyzed Amination of 5-Chloropyrazoles

Objective: Synthesis of N-aryl-1-methyl-1H-pyrazol-5-amine. Standard: >90% Conversion, >85% Isolated Yield.

Materials:

  • Substrate: 5-Chloro-1-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%) – Selected for mono-arylation selectivity.

  • Base: NaOtBu (1.4 equiv) or K3PO4 (for sensitive substrates).

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N2).

Step-by-Step Workflow:

  • System Preparation (Inert Atmosphere):

    • Charge a reaction vial with the aryl chloride, amine, and base.

    • Validation Checkpoint 1: If using a glovebox is not possible, cap the vial and purge with N2 for 5 minutes. Oxygen is the primary cause of catalyst death (darkening of solution).

  • Catalyst Addition:

    • Add BrettPhos Pd G3 (solid) last.

    • Add solvent (0.2 M concentration).

  • Reaction & Monitoring:

    • Heat to 80–100°C .

    • Validation Checkpoint 2 (1 Hour): Take a 10 µL aliquot. Dilute in MeCN. Run LC-MS.

      • Pass: Distinct product peak [M+H]+ and consumption of aryl chloride.

      • Fail: If aryl chloride remains but amine is gone, check for

        
        -hydride elimination or oxidation of the amine.
        
  • Workup & Isolation:

    • Cool to room temperature.[1] Dilute with EtOAc. Filter through a pad of Celite (removes Pd black/salts).

    • Concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Since no regioisomers are formed, the separation is strictly Product vs. impurities.

Troubleshooting & Causality (Expertise)
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O2) or "Shut-down" by chelating groups.Use tBuXPhos Pd G3 for less hindered amines; Ensure rigorous N2 sparging.
Dehalogenation (Reduction)

-Hydride elimination from the amine or solvent impurities.
Switch solvent to tAmyl alcohol ; Lower temperature to 80°C.
Regio-scrambling Not possible in Method B.If observed, check starting material purity (the halopyrazole).
References
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fichez, J., Busca, P., & Prestat, G. (2017). "Recent advances in aminopyrazoles synthesis and functionalization." Beilstein Journal of Organic Chemistry.

  • Aggarwal, R., et al. (2018).[2] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry.

  • Misra, R., et al. (2019). "Regioselective synthesis of pyrazoles: A review." Synthetic Communications.

Sources

Comparative

Comparative Guide: Linker Length Optimization in Pyrazole-Phenylamine Conjugates

Topic: Comparative study of linker length effects in pyrazole-phenylamine conjugates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of linker length effects in pyrazole-phenylamine conjugates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rational design of kinase inhibitors, the pyrazole-phenylamine scaffold has emerged as a privileged structure, particularly for targeting ATP-binding pockets in enzymes like CDK2 , EGFR , and VEGFR . While the pyrazole core typically anchors to the hinge region, the phenylamine moiety extends into the hydrophobic pocket or solvent-exposed regions.

This guide provides a technical comparison of linker length effects—ranging from direct covalent bonds to extended alkyl/heteroatom chains—on the physicochemical properties and biological potency of these conjugates. We analyze the trade-offs between conformational rigidity (potency) and flexibility (solubility/binding kinetics).

Scientific Rationale: The Mechanics of Linker Design

Expertise & Causality: The choice of linker length is not merely structural; it is thermodynamic. In pyrazole-phenylamine conjugates, the linker dictates the entropy penalty upon binding.

  • Short Linkers (0-1 atoms): Force the phenyl ring into a fixed orientation relative to the pyrazole. This reduces the entropic cost of binding if the conformation matches the active site, but risks steric clash if the fit is imperfect.

  • Medium Linkers (2-4 atoms/Amide/Urea): Introduce rotatable bonds, allowing the phenyl group to "scan" for optimal pi-stacking or hydrophobic interactions within the back pocket (e.g., the Gatekeeper residue vicinity).

  • Long Linkers (>4 atoms/PEG): Often used to reach solvent-exposed areas to improve solubility. However, the high entropic penalty of freezing these rotatable bonds often diminishes binding affinity (IC50).

Key Mechanistic Insight: For ATP-competitive inhibitors, a "Goldilocks" zone typically exists where the linker is long enough to bypass steric bulk (like the Methionine gatekeeper in EGFR) but rigid enough to maintain a bioactive conformation.

Comparative Study: Series A, B, and C

We categorize the conjugates into three distinct series based on the spacer between the Pyrazole C3-amine and the Phenyl ring.

Series A: The Rigid Conjugates (Direct/Methylene)
  • Structure: Direct N-C bond or single methylene (-CH2-) spacer.

  • Mechanism: Locks the phenyl ring in close proximity to the hinge binder.

  • Performance: High potency only if the pocket is shallow. Poor solubility due to planar stacking.

Series B: The Hydrogen-Bonding Spacers (Amide/Urea)
  • Structure: -NH-CO- (Amide) or -NH-CO-NH- (Urea).

  • Mechanism: The linker itself participates in H-bonding (donor/acceptor) with backbone residues (e.g., Asp80 in CDK2).

  • Performance: Balanced potency and solubility. The urea linker often induces a "DFG-out" conformation in kinases, useful for Type II inhibition.

Series C: The Flexible Extenders (Alkyl/PEG)
  • Structure: Propyl (-CH2-CH2-CH2-) or PEG2.

  • Mechanism: Pushes the phenyl group to the solvent front.

  • Performance: Excellent solubility but generally higher IC50 (lower potency) due to entropic penalties.

Experimental Data Summary

The following data represents a synthesized library of 3,5-disubstituted pyrazoles screened against a representative target (e.g., CDK2/Cyclin E ) and evaluated for solubility.

Compound IDLinker TypeLength (Å)CDK2 IC50 (nM)Solubility (µM, pH 7.4)LogP
PPA-01 (Series A) Direct Bond (Null)1.445 ± 5123.8
PPA-02 (Series A) Methylene (-CH2-)2.6120 ± 12183.9
PPA-05 (Series B) Amide (-CO-NH-)3.88 ± 2 1503.2
PPA-06 (Series B) Urea (-NH-CO-NH-)4.915 ± 31102.9
PPA-09 (Series C) Propyl (-C3H6-)5.2450 ± 30254.1
PPA-12 (Series C) PEG2 (-O-C2-O-)7.5890 ± 50>500 1.8

Interpretation: The Amide linker (PPA-05) provides the optimal balance. The 3.8 Å length allows the phenyl group to access the hydrophobic pocket without steric clash, while the carbonyl oxygen provides an additional H-bond anchor.

Detailed Experimental Protocols

Trustworthiness: These protocols utilize internal standards and positive controls to ensure self-validation.

Protocol 1: Synthesis of Amide-Linked Conjugates (Series B)

Objective: To couple 3-aminopyrazole with benzoic acid derivatives.

  • Activation: Dissolve 1.0 eq of substituted benzoic acid in dry DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 30 min.

    • Why? Pre-activation prevents side reactions on the pyrazole ring nitrogens.

  • Coupling: Add 1.0 eq of 3-amino-5-phenylpyrazole. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation (TLC): Monitor reaction using 5% MeOH in DCM. The product spot should be UV active and stain with ninhydrin (negative for free amine).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the amide singlet at δ 10.2-10.5 ppm.

Protocol 2: Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values against CDK2.

  • Preparation: Prepare 384-well plates with 10 µL reaction volume.

  • Enzyme Mix: Dilute CDK2/CycE enzyme (0.5 nM final) in Assay Buffer (20 mM HEPES, 10 mM MgCl2, 0.01% Triton X-100).

  • Compound Addition: Add 100 nL of compound (DMSO stock) using an acoustic dispenser (Echo 550).

    • Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).

  • Tracer: Add ATP (at Km) and FRET-peptide substrate.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add Stop Solution (EDTA) and read fluorescence ratio (Ex 400 nm / Em 445/520 nm).

  • Analysis: Fit curves using a 4-parameter logistic model (GraphPad Prism).

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing the linker based on the biological feedback loop.

SAR_Logic Start Pyrazole-Phenylamine Scaffold Design Linker_Choice Select Linker Type Start->Linker_Choice Short Short (Direct/CH2) Rigid Linker_Choice->Short Max Rigidity Medium Medium (Amide/Urea) H-Bonding Linker_Choice->Medium H-Bond Donor Long Long (PEG/Alkyl) Flexible Linker_Choice->Long Solvent Reach Outcome_Short High Potency (Specific Pockets) Low Solubility Short->Outcome_Short Outcome_Med Optimal Potency Balanced Solubility Medium->Outcome_Med Outcome_Long Low Potency High Solubility Long->Outcome_Long Outcome_Med->Start Lead Optimization

Caption: Decision matrix for linker selection based on trade-offs between potency (rigidity) and solubility (flexibility).

Molecular Docking Workflow

To validate the experimental data, we utilize a computational workflow to predict binding modes.

Docking_Workflow Protein Target Protein Structure (e.g., CDK2 PDB: 1DI8) Prep Preparation (Protonation pH 7.4, Energy Min) Protein->Prep Ligand Ligand Library (Series A, B, C) Ligand->Prep Grid Grid Generation (ATP Pocket + Gatekeeper) Prep->Grid Dock Docking (Glide/AutoDock) Flexible Ligand / Rigid Receptor Grid->Dock Score Scoring & Analysis (H-Bonds, RMSD, Pose) Dock->Score

Caption: Computational workflow for validating linker fit within the ATP-binding pocket.

References
  • Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole–Indole Hybrids. Source: ACS Omega (2021) [Link] Relevance: Establishes the baseline for pyrazole-amine conjugate synthesis and IC50 testing.

  • Structure-Activity Relationships of Pyrazole Derivatives as Potential Therapeutics. Source: Bioorganic & Medicinal Chemistry (2014) [Link] Relevance: Discusses the specific effects of spacer arm length (C-C vs C-N linkers) on biological activity.

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides. Source: Molecules (MDPI) (2024) [Link] Relevance: Provides recent data on amide-linked pyrazole-phenylamine derivatives and their antiproliferative properties.

Validation

A Researcher's Guide to the Validation of UV-Vis Absorption Maxima for Phenylamine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of ultraviolet-visible (UV-Vis) absorption maxima (λmax) for phenylamine (aniline) and its d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of ultraviolet-visible (UV-Vis) absorption maxima (λmax) for phenylamine (aniline) and its derivatives. Moving beyond a simple procedural outline, this document delves into the causal relationships behind experimental choices, integrates self-validating systems, and is grounded in authoritative scientific principles.

The Significance of λmax in Phenylamine Analysis

Phenylamine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their electronic properties, which are critical to their function, can be effectively probed using UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) is a key parameter derived from a UV-Vis spectrum, corresponding to the electronic transition requiring the least energy, typically the HOMO to LUMO transition.[1] Accurate determination and validation of λmax are paramount for structural elucidation, purity assessment, and quantitative analysis.

The UV-Vis spectrum of aniline, the parent compound, exhibits two prominent absorption bands.[2][3] The more intense band, found at shorter wavelengths (around 230-240 nm), is analogous to the primary band of benzene and is attributed to a π → π* transition.[3] A second, less intense band appears at longer wavelengths (around 280-290 nm) and is a result of the interaction between the non-bonding electrons of the amino group and the π-system of the benzene ring (an n → π* transition).[3][4]

Factors Influencing the λmax of Phenylamine Derivatives

The precise λmax of a phenylamine derivative is exquisitely sensitive to its chemical environment. Understanding these influences is the first step in a robust validation process.

The nature and position of substituents on the aromatic ring profoundly alter the electronic distribution and, consequently, the λmax. This phenomenon is a cornerstone of physical organic chemistry.

  • Electron-Donating Groups (EDGs): Substituents such as -OH, -OCH3, and -NH2, known as auxochromes, possess lone pairs of electrons that can be delocalized into the aromatic π-system. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to a longer wavelength).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO2 and -CN pull electron density away from the ring.[5] This can lead to more complex spectral changes. While they can extend conjugation, their primary effect is often to lower the energy of the molecular orbitals, which can result in either a bathochromic or a hypsochromic shift (a shift to a shorter wavelength) depending on the specific electronic transitions involved.[5]

The interplay of these electronic effects can be visualized as a perturbation of the molecular orbitals.

G cluster_0 Phenylamine Core HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE (Energy Gap) Determines λmax EWG Electron-Withdrawing Group (-NO2, -CN) LUMO->EWG Lowers LUMO Energy EDG Electron-Donating Group (-NH2, -OH) EDG->HOMO Raises HOMO Energy

Caption: Influence of substituents on phenylamine's molecular orbitals.

The polarity of the solvent can significantly impact the λmax, a phenomenon known as solvatochromism.[6][7] Polar solvents can stabilize the ground or excited state of the molecule to different extents, thereby altering the energy gap for electronic transitions.

  • Polar Protic Solvents: Solvents like ethanol and water can form hydrogen bonds with the amino group of phenylamine. This can lead to a hypsochromic shift for n → π* transitions, as the lone pair is stabilized by hydrogen bonding, increasing the energy required for excitation.

  • Polar Aprotic Solvents: Solvents such as DMSO and acetonitrile can influence λmax through dipole-dipole interactions.[6]

The choice of solvent is therefore a critical experimental parameter that must be controlled and reported.[8]

In acidic solutions, the amino group of aniline becomes protonated to form the anilinium ion (-NH3+).[9][10] This protonation effectively removes the non-bonding electrons from conjugation with the aromatic ring.[9] Consequently, the n → π* transition is eliminated, and the spectrum of the anilinium ion resembles that of benzene, with a significant hypsochromic shift of the main absorption band to around 203 nm or 254 nm.[9][10] This dramatic change underscores the necessity of pH control in the analysis of phenylamine derivatives.[11]

A Validated Experimental Workflow

A robust validation of λmax involves a multi-pronged approach that combines meticulous experimental technique with theoretical predictions.

G Start Start: Phenylamine Derivative Synthesis Purification Purification & Characterization (NMR, MS, etc.) Start->Purification Sample_Prep Systematic Sample Preparation (Solvent, pH, Concentration) Purification->Sample_Prep UV_Vis_Acquisition UV-Vis Spectral Acquisition (Instrument Calibration) Sample_Prep->UV_Vis_Acquisition Experimental_lambda_max Determine Experimental λmax UV_Vis_Acquisition->Experimental_lambda_max Comparison Compare Experimental & Theoretical λmax Experimental_lambda_max->Comparison Theoretical_Prediction Theoretical λmax Prediction (Woodward-Fieser, DFT) Theoretical_Prediction->Comparison Validation Validated λmax Comparison->Validation

Caption: Workflow for the validation of λmax.

  • Instrument Validation: Before any measurements, the UV-Vis spectrophotometer must be validated to ensure its performance.[12][13] This includes checks for wavelength accuracy, photometric accuracy, and stray light.[12][14] Wavelength accuracy can be verified using certified reference materials like holmium oxide solutions or the emission lines of a deuterium lamp.[13][14] Photometric accuracy is often assessed using potassium dichromate solutions.[14]

  • Sample Preparation:

    • Solvent Selection: Choose a solvent that is transparent in the UV region of interest and in which the analyte is sufficiently soluble.[15] Commonly used solvents include ethanol, methanol, acetonitrile, and cyclohexane. The choice of solvent should be guided by the specific properties of the phenylamine derivative and the goals of the analysis.

    • Concentration: Prepare a dilute solution of the analyte to ensure that the absorbance falls within the linear range of the Beer-Lambert Law, typically between 0.1 and 1.0 absorbance units.[16]

    • pH Control: If the analysis is performed in an aqueous or protic solvent, the pH should be controlled using a suitable buffer system to ensure a consistent protonation state of the analyte.

  • Spectral Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Record the spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm for simple phenylamine derivatives).

    • Identify the wavelength of maximum absorbance (λmax). For reliable interpretation, ensure a stable baseline and minimal noise.[16]

Comparing experimental data with theoretical predictions provides a powerful validation check.

  • Woodward-Fieser Rules: These empirically derived rules provide a straightforward method for estimating the λmax of conjugated systems, including aromatic compounds.[17][18][19] For aromatic compounds, a base value is assigned, and increments are added for various substituents and structural features.[18][20]

  • Computational Chemistry: More sophisticated predictions can be obtained using computational methods such as Time-Dependent Density Functional Theory (TD-DFT).[21][22] These methods can provide reasonably accurate predictions of UV-Vis spectra and help in the assignment of electronic transitions.[22] The increasing accessibility of computational tools makes this a valuable component of the validation process.[23][24][25]

Comparative Data Analysis

The following table presents a comparative analysis of experimentally determined and theoretically predicted λmax values for a series of substituted phenylamines. This data illustrates the principles discussed above.

Substituent (para-position)SolventExperimental λmax (nm)Predicted λmax (nm) (Woodward-Fieser)Effect on λmax
-H (Aniline)Ethanol280280Reference
-CH3Ethanol285283Bathochromic Shift
-OCH3Ethanol290298Bathochromic Shift
-ClEthanol290290Bathochromic Shift
-NO2Ethanol381373Strong Bathochromic Shift
-H (Anilinium ion)Acidic Water254~255 (Benzene-like)Hypsochromic Shift

Note: Predicted values are estimates and can vary based on the specific parameters used in the Woodward-Fieser rules.

Conclusion

The validation of the UV-Vis absorption maximum for phenylamine derivatives is a multi-faceted process that requires a deep understanding of the underlying chemical principles and meticulous experimental technique. By systematically considering the effects of substituents, solvent, and pH, and by corroborating experimental findings with theoretical predictions, researchers can ensure the accuracy and reliability of their spectral data. This robust approach is essential for advancing research and development in fields that rely on the unique electronic properties of these important molecules.

References

  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. (n.d.). pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. (2023, February 27). pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • UV-Vis Absorption Spectrum of Aniline. (n.d.). sielc.com. Retrieved February 13, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2021, December 9). . Retrieved February 13, 2026, from [Link]

  • Aniline absorbs at 280 nm but in acidic medium, the main absorption ban... (2025, January 5). filo.co.in. Retrieved February 13, 2026, from [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021, January 31). . Retrieved February 13, 2026, from [Link]

  • Machine Learning Models for Predicting Molecular UV-Vis Spectra with Quantum Mechanical Properties. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Validating UV/Visible Spectrophotometers. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Introduction to Molecular Modelling: Part 10 (Absorption spectra). (2022, July 30). medium.com. Retrieved February 13, 2026, from [Link]

  • Validating Your Spectrometer - From Good Practice to Regulatory Requirements. (n.d.). . Retrieved February 13, 2026, from [Link]

  • The UV–vis absorption spectrum of aniline under different EEF (0.000... (n.d.). . Retrieved February 13, 2026, from [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025, February 6). pubmed.ncbi.nlm.nih.gov. Retrieved February 13, 2026, from [Link]

  • The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines. (2012, September 15). pubmed.ncbi.nlm.nih.gov. Retrieved February 13, 2026, from [Link]

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). . Retrieved February 13, 2026, from [Link]

  • Instrument Validation and Inspection Methods. (n.d.). . Retrieved February 13, 2026, from [Link]

  • The Near Ultraviolet Absorption Spectrum of Aniline Vapor. (n.d.). aip.scitation.org. Retrieved February 13, 2026, from [Link]

  • The absorption spectrum of aniline. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Validation of UV-Visible Spectrophotometry for Measuring Rhodamine B Content in Crackers. (2021, June 15). ejournal.upi.edu. Retrieved February 13, 2026, from [Link]

  • (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. (2022, November 28). . Retrieved February 13, 2026, from [Link]

  • Effects of Substituents on UV Spectra of Aniline and Anilinium Ion Derivatives. Hammett Correlations. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025, February 6). . Retrieved February 13, 2026, from [Link]

  • Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities. (n.d.). pubs.acs.org. Retrieved February 13, 2026, from [Link]

  • Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Extreme Fluorescence Sensitivity of Some Aniline Derivatives to Aqueous and Nonaqueous Environments: Mechanistic Study and Its Implication as a Fluorescent Probe. (2006, March 22). pubs.acs.org. Retrieved February 13, 2026, from [Link]

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  • Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. (2018, May 5). . Retrieved February 13, 2026, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. (n.d.). eprints.iisc.ac.in. Retrieved February 13, 2026, from [Link]

  • Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. (n.d.). . Retrieved February 13, 2026, from [Link]

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  • Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Calculation of λmax of Organic Compounds Using Woodward Fieser Rules. (n.d.). vlab.amrita.edu. Retrieved February 13, 2026, from [Link]

  • Woodward Fieser Rule. (n.d.). . Retrieved February 13, 2026, from [Link]

  • Question No. 30• Aniline shows wavelength ofmaximum absorption at 280 nm,whereas Anilium ion (Acidic. (2021, April 2). brainly.in. Retrieved February 13, 2026, from [Link]

  • Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation†. (n.d.). pubs.acs.org. Retrieved February 13, 2026, from [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Comprehensive Safety and Handling Guide: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine Introduction: As a novel research compound, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine lacks extensive, publicly availab...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine

Introduction: As a novel research compound, 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine lacks extensive, publicly available safety data. However, its molecular structure, containing both a phenylamine (aniline derivative) and a pyrazole moiety, demands a proactive and stringent approach to safety. Aromatic amines are a class of compounds known for potential toxicity, including carcinogenicity and mutagenicity, with many being readily absorbed through the skin.[1][2][3] This guide provides a comprehensive framework for handling this compound, grounded in the principles of risk mitigation for analogous hazardous substances. Your safety is paramount; treat this compound with the highest degree of caution at all times.

Hazard Assessment: A Proactive Stance

In the absence of specific toxicological data for 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine, we must infer its potential hazards from its constituent chemical classes. This principle of "control banding" ensures we apply a level of protection commensurate with the highest potential risk.

  • Phenylamine Core: Aniline and its derivatives are associated with significant health hazards. They can be toxic if inhaled, ingested, or absorbed through the skin, and may cause skin and eye irritation.[3] Some are suspected carcinogens and mutagens.[3][4]

  • Pyrazole Moiety: While many pyrazole-based compounds are stable, general handling procedures require avoiding dust formation and preventing contact with skin and eyes.[5][6][7]

Therefore, this compound must be handled as if it possesses the hazards summarized below.

Assumed Hazard Category GHS Classification Precautionary Statements (Illustrative)
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
Skin & Eye Damage Skin Irritant (Cat 2), Eye Damage (Cat 1)H315: Causes skin irritation. H318: Causes serious eye damage.[10]
Sensitization Skin Sensitizer (Category 1)H317: May cause an allergic skin reaction.[11][12]
Long-Term Effects Suspected Carcinogen/MutagenH351: Suspected of causing cancer.[4][11]
Environmental Hazard Toxic to Aquatic LifeH400/H412: Very toxic to aquatic life / Harmful with long-lasting effects.[4][11]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. Never handle this compound without the following equipment.

  • Hand Protection: Use compatible, chemical-resistant gloves (nitrile gloves are a suitable minimum).[3] Always double-glove, especially during weighing and solution preparation. Inspect gloves for any signs of degradation or puncture before use.[5][13] Use proper glove removal technique to avoid contaminating your skin.[5][13]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles.[13] When there is any risk of splash or aerosol generation, a full-face shield must be worn in addition to goggles.[5]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure it is made of a suitable material to resist chemical splashes. Wear long pants and fully enclosed, chemical-resistant footwear.[3][5]

  • Respiratory Protection: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. If, under rare and specially approved circumstances, there is a potential for airborne exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is mandatory.[14][15]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat & Attire D2 2. Safety Goggles / Face Shield D1->D2 D3 3. Gloves (Outer Pair Last) D2->D3 F1 1. Outer Gloves F2 2. Lab Coat F1->F2 F3 3. Safety Goggles / Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: The mandatory sequence for donning and doffing PPE.

Engineering Controls: Containing the Hazard

Your primary engineering control is a certified Chemical Fume Hood . All procedures involving this compound—including receiving, weighing, preparing solutions, and transferring—must be conducted inside a fume hood to prevent inhalation exposure.[3][16]

Additionally, ensure that:

  • A Safety Shower and Eyewash Station are immediately accessible and have been recently tested.[6][15]

  • The work area is well-ventilated and maintained under negative pressure relative to adjacent corridors.[5]

Step-by-Step Safe Handling Protocol

A. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks before bringing it into the laboratory.

  • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][5][14]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3][15]

  • The storage area should be locked or otherwise secured to limit access to authorized personnel only.[5][17]

B. Weighing and Solution Preparation

  • Perform all weighing operations inside the chemical fume hood.

  • Place a disposable absorbent pad on the balance surface to contain any minor spills.[18]

  • To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the required amount to a tared weighing vessel.

  • When preparing solutions, add the solvent to the vessel containing the compound slowly to avoid splashing or aerosolization.

  • Cap the solution container securely before removing it from the fume hood.

C. General Use

  • Wash hands and arms thoroughly with soap and water immediately after handling is complete.[9][15]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.[9][17]

  • Decontaminate the work surface within the fume hood after each use.

Emergency Procedures: Plan for the Unexpected

A. Spills

  • Inside a Fume Hood:

    • Contain the spill on an absorbent material (e.g., vermiculite or sand).[3]

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[13]

    • Wipe the area with an appropriate solvent and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Outside a Fume Hood:

    • Evacuate all non-essential personnel from the area immediately.

    • Alert your institution's emergency response team (e.g., Environmental Health & Safety).

    • Do not attempt to clean up a significant spill outside of a fume hood without proper training and respiratory protection.[3]

B. Accidental Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[3] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[6]

Waste Disposal Plan

All materials contaminated with 4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine must be treated as hazardous chemical waste.[14][18] Never dispose of this chemical down the drain or in regular trash.

Waste Segregation and Disposal Workflow

Waste_Disposal cluster_waste Waste Segregation cluster_containers Containerization Start Waste Generated Solid Unused Compound, Contaminated Solids (e.g., paper towels, pads) Start->Solid Liquid Solutions, Contaminated Solvents Start->Liquid PPE Contaminated Gloves, Disposable Lab Coats Start->PPE Solid_Container Sealable, Labeled 'Hazardous Solid Waste' Solid->Solid_Container Liquid_Container Sealable, Labeled 'Hazardous Liquid Waste' (Chemically Compatible) Liquid->Liquid_Container PPE_Container Double-Bagged, Labeled 'Hazardous Contaminated PPE' PPE->PPE_Container End Arrange for Pickup by EH&S or Licensed Waste Disposal Company Solid_Container->End Liquid_Container->End PPE_Container->End

Caption: Workflow for proper segregation and disposal of all waste streams.

  • Solid Waste: Collect unused compound and contaminated solids (e.g., weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled container for hazardous solid waste.

  • Liquid Waste: Collect all solutions and contaminated solvents in a compatible, sealed, and clearly labeled container for hazardous liquid waste.

  • Contaminated PPE: Disposable items like gloves and lab coats should be double-bagged, sealed, and disposed of in a designated hazardous waste container.[3][13]

  • Disposal: Contact your institution's Environmental Health and Safety (EH&S) office to arrange for the pickup and proper disposal of all waste containers.[18]

References

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Google Cloud.
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
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  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEETS BILASTINE IMPURITY 4. (n.d.). Cleanchem Laboratories.
  • SAFETY DATA SHEET. (n.d.). Enamine.
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  • Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020, May 12). University of North Texas Health Science Center.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
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4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine
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